Ehmt2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJHTKOFPOYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ehmt2-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Ehmt2-IN-1, a potent inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. This document provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization, tailored for an audience in biomedical research and drug development.
Introduction to EHMT2 (G9a)
EHMT2 is a crucial enzyme in epigenetic regulation, primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These methylation marks are canonical signals for transcriptional repression, leading to the silencing of gene expression.[1] EHMT2 often forms a heterodimer with the related methyltransferase EHMT1 (also known as GLP) to carry out its function.[2][3] The EHMT1/2 complex is recruited to specific genomic loci by various transcription factors and corepressors.[4][5] Dysregulation of EHMT2 activity is implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[1][6]
Mechanism of Action of this compound
This compound is a potent inhibitor of EHMT2. Its primary mechanism of action is the competitive inhibition of the EHMT2 enzyme, preventing it from methylating its histone and non-histone substrates.
Molecular Interaction
While the precise binding mode of this compound is not publicly detailed, potent and selective EHMT2 inhibitors like UNC0638 and A-366 have been shown to be peptide-competitive.[7][8] This means they occupy the binding pocket for the histone H3 substrate peptide, thereby preventing the enzyme from accessing its target for methylation. This is a common mechanism for small molecule inhibitors of histone methyltransferases.
Cellular Consequences of EHMT2 Inhibition
By inhibiting EHMT2, this compound leads to a global reduction in H3K9me2 levels. This epigenetic mark is associated with heterochromatin formation and gene silencing. Consequently, the inhibition of EHMT2 can lead to the reactivation of silenced genes, including tumor suppressor genes. The cellular outcomes of EHMT2 inhibition are context-dependent and can include:
-
Reactivation of Gene Expression: By preventing the deposition of repressive H3K9me2 marks, this compound can lead to a more open chromatin state and the transcription of previously silenced genes.
-
Induction of Apoptosis: In cancer cells, the reactivation of tumor suppressor genes or the disruption of critical cellular pathways can trigger programmed cell death.
-
Cell Cycle Arrest: Inhibition of EHMT2 can interfere with the proper progression of the cell cycle.
-
Cellular Differentiation: In some contexts, EHMT2 inhibition can promote cellular differentiation.[8]
Quantitative Data
The potency of this compound has been characterized in various assays. The following table summarizes the available quantitative data.
| Parameter | Target | Value (nM) | Assay Type |
| IC50 | EHMT1 (peptide) | < 100 | Biochemical Assay |
| IC50 | EHMT2 (peptide) | < 100 | Biochemical Assay |
| IC50 | Cellular EHMT2 | < 100 | Cellular Assay |
Table 1: Quantitative inhibitory activity of this compound.[9]
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to characterize potent and selective EHMT2 inhibitors. While specific protocols for this compound are not publicly available, these methods are standard in the field.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of EHMT2 and its inhibition by a compound.
Principle: Recombinant EHMT2 is incubated with a histone H3 peptide substrate and a methyl donor (S-adenosylmethionine, SAM), often radiolabeled ([³H]-SAM). The transfer of the radiolabeled methyl group to the peptide is quantified as a measure of enzyme activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human EHMT2 protein, a biotinylated histone H3 (1-21) peptide substrate, and varying concentrations of the inhibitor (e.g., this compound) in HMT assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Termination: Stop the reaction by adding an excess of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Quantification: Wash the filter paper to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Level Assessment (In-Cell Western)
This assay quantifies the levels of H3K9me2 within cells following treatment with an inhibitor.
Principle: Cells are treated with the inhibitor, fixed, and then permeabilized. Specific primary antibodies are used to detect H3K9me2 and a loading control (e.g., total histone H3). Fluorescently labeled secondary antibodies allow for the quantification of the target proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the EHMT2 inhibitor for 48-72 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Antibody Incubation: Incubate the cells with primary antibodies against H3K9me2 and a normalization control (e.g., total Histone H3 or a DNA dye like DRAQ5).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity of H3K9me2 is normalized to the loading control.
-
Data Analysis: Determine the cellular EC50 value for the reduction of H3K9me2.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the inhibition of EHMT2 leads to a reduction of H3K9me2 at specific gene promoters.
Principle: Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific for H3K9me2. The associated DNA is then purified and quantified by qPCR to determine the enrichment of H3K9me2 at specific genomic loci.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K9me2 overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of known EHMT2 target genes to quantify the amount of immunoprecipitated DNA. A decrease in the signal in inhibitor-treated cells compared to control cells indicates a reduction in H3K9me2 at that locus.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of EHMT2 and a typical experimental workflow for characterizing an EHMT2 inhibitor.
Caption: EHMT2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing an EHMT2 inhibitor.
Conclusion
This compound is a potent inhibitor of the histone methyltransferase EHMT2. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, leading to a reduction in H3K9me2 levels and the reactivation of gene expression. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of epigenetics and drug discovery. The provided protocols and workflows offer a roadmap for the preclinical evaluation of this and similar epigenetic modulators.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | EHMT1:EHMT2 complex binds E2F6.com-1 core [reactome.org]
- 6. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Biological Function of EHMT2/G9a in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a pivotal epigenetic regulator frequently overexpressed in a multitude of human cancers. As the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1/me2), G9a establishes a repressive chromatin state, leading to the silencing of tumor suppressor genes. This activity profoundly impacts cancer cell biology, driving proliferation, enhancing survival under stress conditions like hypoxia, promoting invasion and metastasis, and modulating the tumor microenvironment. The dysregulation of G9a is linked to aggressive phenotypes and poor prognosis, positioning it as a compelling therapeutic target. This guide provides a comprehensive overview of G9a's function in oncology, details key experimental methodologies for its study, presents quantitative data on its inhibition, and visualizes its core mechanisms and pathways.
Core Function: G9a as an Epigenetic Silencer
G9a is a SET domain-containing protein that primarily functions as a histone methyltransferase. Its main catalytic activity is the addition of one or two methyl groups to histone H3 at lysine 9 (H3K9), converting H3K9 to H3K9me1 and H3K9me2.[1][2][3] These methylation marks are hallmarks of transcriptionally repressed chromatin.
The process of G9a-mediated gene silencing is a multi-step mechanism:
-
Methylation: G9a, often in a complex with G9a-like protein (GLP), catalyzes the methylation of H3K9.[2]
-
Recruitment of Effector Proteins: The newly created H3K9me2 mark serves as a binding site for reader proteins, most notably Heterochromatin Protein 1 (HP1).[2][4]
-
Chromatin Compaction: HP1 recruitment promotes chromatin condensation, making the DNA inaccessible to the transcriptional machinery.[2]
-
Recruitment of Other Repressors: The G9a/HP1 complex can further recruit other repressive enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), to solidify the silenced state of the gene.[4][5]
This fundamental mechanism allows G9a to control the expression of a wide array of genes involved in development and cellular identity. In cancer, this process is hijacked to silence genes that would normally restrict tumor growth.[2][5]
The Multifaceted Role of G9a in Cancer Pathobiology
G9a's dysregulation contributes to nearly every hallmark of cancer, from uncontrolled proliferation to metastasis.
Promotion of Proliferation and Survival
G9a is essential for the rapid proliferation of cancer cells. It achieves this by repressing cell cycle inhibitors and genes that induce senescence.[1][6] For instance, knockdown of G9a in colorectal cancer cells leads to a drastic reduction in cell growth and the induction of cellular senescence, associated with an upregulation of the senescence inducer p21.[6]
Furthermore, G9a plays a critical role in cancer cell survival under stressful conditions. In the hypoxic microenvironment common in solid tumors, G9a is upregulated and acts as a key mediator of the hypoxia response, silencing specific genes to promote cancer cell survival and tumorigenesis.[2][7]
Driving Invasion and Metastasis
Metastasis is the primary cause of cancer-related mortality. G9a is a significant driver of this process.[5][7]
-
Epithelial-Mesenchymal Transition (EMT): G9a promotes EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It often does this in concert with transcription factors like Snail.[4]
-
Silencing of Adhesion Molecules: A key mechanism by which G9a promotes metastasis is by silencing cell adhesion molecules that anchor cells in place. A well-documented target is the Epithelial Cell Adhesion Molecule (Ep-CAM). By methylating the Ep-CAM promoter, G9a represses its expression, which in turn enhances the migratory and invasive capabilities of lung cancer cells.[5][7]
Modulation of Key Signaling Pathways
G9a does not act in isolation; it integrates with and modulates critical cancer-related signaling pathways.
-
NF-κB Pathway: In non-small cell lung cancer (NSCLC), G9a can promote invasion and metastasis by enhancing Focal Adhesion Kinase (FAK) activation through the NF-κB signaling pathway.[8][9] Targeting G9a suppresses NF-κB transcriptional activity by stabilizing its inhibitor, IκBα.[8][9]
-
Wnt/β-catenin Pathway: G9a has been shown to modulate the Wnt/β-catenin pathway, which is crucial for cancer stem cell-like features and tumor progression.[2]
-
mTOR Pathway: In gastric cancer, G9a knockdown can decrease H3K9 methylation at the mTOR promoter, leading to inhibited tumor growth.[2][4]
Regulation of Apoptosis and Autophagy
The inhibition of G9a is a potent trigger for programmed cell death. Selective inhibition of G9a can induce both apoptosis (Type I programmed cell death) and autophagy (Type II).[1] In some contexts, G9a inhibition leads to the re-expression of pro-apoptotic genes.[10] In other cases, G9a inhibition can trigger autophagy by epigenetically regulating the expression of key autophagy-related genes like Beclin-1.[11] Combined inhibition of G9a and EZH2 has been shown to synergistically induce apoptosis via the IL24-ER stress axis.[12]
Influence on the Tumor Microenvironment
G9a's influence extends beyond the cancer cell itself to the surrounding tumor microenvironment (TME).
-
Cancer-Associated Fibroblasts (CAFs): G9a is a key regulator of CAF activation. Inhibition of EHMT2 can reprogram pro-invasive CAFs to a less proliferative and invasive state, thereby reducing their tumor-promoting effects.[13]
-
Immune Evasion: G9a contributes to an immunosuppressive TME. It can mediate the repression of immune-related genes and pathways, helping tumors evade immune surveillance.[14] Dual blockade of G9a and EZH2 can help reprogram the immune TME, potentially turning "cold" tumors "hot" and making them more susceptible to immunotherapy.[14]
Quantitative Data on G9a Inhibition
Several small molecule inhibitors have been developed to target the catalytic activity of G9a. These compounds have been instrumental in preclinical studies to validate G9a as a therapeutic target.
| Inhibitor | Target(s) | Cancer Type | IC50 / Activity | Reference |
| BIX-01294 | G9a/GLP | Various | Reduces H3K9me2. Induces autophagy and cell cycle arrest in gastric cancer. | [1][2][4] |
| UNC0638 | G9a/GLP | Breast Cancer, NSCLC | Reduces growth and metastasis in breast cancer models. | [8] |
| UNC0642 | G9a/GLP | Melanoma | Induces melanoma cell death via the target gene LC3B. | [15] |
| CM-272 | G9a/DNMT1 | Bladder Cancer | Induces apoptosis and immunogenic cell death. | [14] |
| HKMTi-1-005 | G9a/EZH2 | Various | Dual inhibitor that reduces both H3K9me2 and H3K27me3 marks. | [15] |
Key Experimental Methodologies
Studying the function of G9a requires a range of molecular and cellular biology techniques.
G9a Histone Methyltransferase (HMT) Activity Assay
This assay measures the enzymatic activity of G9a, which is crucial for screening potential inhibitors.
-
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3-derived peptide substrate.
-
General Protocol (Chemiluminescent/AlphaLISA):
-
Immobilization: A 96- or 384-well plate is pre-coated with a biotinylated histone H3 (1-21) peptide substrate.[16][17]
-
Enzymatic Reaction: Recombinant G9a enzyme is added to the wells along with SAM and the test compound (inhibitor). The plate is incubated to allow the methylation reaction to proceed.[16]
-
Detection: A primary antibody specific for di-methylated H3K9 (H3K9me2) is added, followed by a secondary antibody conjugated to an enzyme (like HRP for chemiluminescence) or a detection bead (for AlphaLISA).[16][17]
-
Signal Readout: A substrate is added to generate a chemiluminescent signal, or the plate is read on a suitable reader for the AlphaLISA signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[16]
-
G9a Knockdown by RNA Interference
This technique reduces the expression of G9a in cells to study the functional consequences.
-
Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) complementary to the EHMT2 mRNA are introduced into cancer cells, leading to the degradation of the target mRNA and a reduction in G9a protein levels.
-
Workflow:
-
Reagent Preparation: Design and synthesize siRNAs targeting EHMT2 or clone shRNA sequences into a viral vector (e.g., lentivirus) for stable knockdown.
-
Transfection/Transduction: Introduce the siRNA (transient knockdown) or shRNA-containing virus (stable knockdown) into the target cancer cell line (e.g., MCF7, H1299).[5][18][19]
-
Validation: After 48-72 hours (for siRNA) or selection (for shRNA), harvest cells. Confirm G9a knockdown via:
-
Functional Assays: Use the knockdown cells in proliferation, migration, invasion, or apoptosis assays to assess the phenotypic effects.[5][18]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if G9a directly binds to the promoter regions of specific target genes.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (G9a) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.
-
General Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an anti-G9a antibody overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the precipitated DNA fragments.
-
Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers specific to a suspected target gene promoter (e.g., the Ep-CAM promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]
-
Conclusion and Future Directions
EHMT2/G9a is a master epigenetic regulator whose aberrant activity is a central node in the progression of many cancers. Its roles in silencing tumor suppressors, driving metastasis, and shaping the tumor microenvironment are well-established. The development of specific inhibitors has validated G9a as a promising therapeutic target, with potential applications as a monotherapy or in combination with chemotherapy, immunotherapy, or other epigenetic drugs like EZH2 inhibitors.
Future research should focus on:
-
Developing more potent and selective G9a inhibitors with favorable pharmacokinetic profiles for clinical trials.
-
Identifying biomarkers to predict which patient populations will respond best to G9a-targeted therapies.
-
Further elucidating the non-histone substrates of G9a in cancer and their functional relevance.
-
Exploring the complex interplay between G9a and the tumor immune microenvironment to design rational combination immunotherapies.
Targeting the epigenetic machinery controlled by G9a offers a powerful strategy to reprogram cancer cells, reverse malignant phenotypes, and ultimately improve patient outcomes.
References
- 1. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 8. G9a promotes invasion and metastasis of non-small cell lung cancer through enhancing focal adhesion kinase activation via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Ehmt2-IN-1: A Technical Guide for a Potent Epigenetic Probe
Disclaimer: Ehmt2-IN-1 is a chemical probe for the histone methyltransferases EHMT1 and EHMT2. Currently, detailed characterization and biological studies of this specific compound are limited in peer-reviewed literature. The information presented here is based on available vendor data and generalized knowledge from studies of other well-characterized EHMT2 inhibitors. Researchers are advised to independently validate the activity and selectivity of this compound in their specific experimental systems.
Introduction to EHMT2 as an Epigenetic Target
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme in the regulation of gene expression.[1] EHMT2, often in a complex with its homolog EHMT1 (also known as GLP), catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These methylation marks are generally associated with transcriptional repression and the establishment of heterochromatin.[1]
The dysregulation of EHMT2 activity has been implicated in various diseases, particularly cancer, where its overexpression can lead to the silencing of tumor suppressor genes.[2] Consequently, the development of potent and selective inhibitors of EHMT2 is of significant interest for both basic research and therapeutic applications. Chemical probes are invaluable tools for dissecting the biological functions of enzymes like EHMT2 and for validating them as drug targets.
This compound: A Potent Chemical Probe
This compound is a potent inhibitor of EHMT1 and EHMT2.[3][4] It serves as a chemical probe to investigate the biological roles of these methyltransferases.
Quantitative Data
The available biochemical and cellular potency data for this compound is summarized below. For context, a comparison with other commonly used EHMT2 inhibitors is also provided.
Table 1: Potency of this compound [3][4][5][6]
| Target | Assay Type | IC50 (nM) |
| EHMT1 | Peptide Substrate | < 100 |
| EHMT2 | Peptide Substrate | < 100 |
| EHMT2 | Cellular H3K9me2 | < 100 |
Table 2: Comparative Potency of Selected EHMT2 Inhibitors
| Inhibitor | EHMT2 (G9a) IC50 (nM) | EHMT1 (GLP) IC50 (nM) | Cellular H3K9me2 IC50 (nM) | References |
| BIX-01294 | 1700 | 900 | ~500 | [7][8] |
| UNC0638 | 15 | 19 | 81 | [9][10][11][12] |
| UNC0642 | < 2.5 | < 2.5 | Varies by cell line (e.g., 9.85 µM in T24 cells) | [13][14][15][16] |
| A-366 | 3.3 | 38 | ~300 | [17][18][19][20][21] |
Experimental Protocols
The following are generalized protocols for key experiments to characterize the effects of an EHMT2 inhibitor like this compound. These should be optimized for the specific cell lines and experimental conditions used.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing an EHMT2 inhibitor.
Caption: A general workflow for the characterization of an EHMT2 inhibitor.
Cell-Based H3K9me2 Western Blotting
This protocol is to determine the cellular potency of an EHMT2 inhibitor by measuring the reduction in global H3K9me2 levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the H3K9me2/Total H3 ratio.
Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol is to determine if EHMT2 inhibition by this compound leads to a reduction of the H3K9me2 mark at the promoter of a known EHMT2 target gene.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Formaldehyde (for crosslinking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for a target gene promoter and a negative control region
-
qPCR master mix
Procedure:
-
Treat cells with this compound or DMSO for 24-72 hours.
-
Crosslink proteins to DNA by adding formaldehyde directly to the media, followed by quenching with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K9me2 antibody or an IgG control.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C and treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers for the promoter of a known EHMT2 target gene and a negative control region.
-
Analyze the data as a percentage of input.
Cell Viability/Proliferation Assay
This protocol is to assess the effect of this compound on cell growth.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound and DMSO
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound and a DMSO control.
-
Incubate for a desired time period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways Modulated by EHMT2 Inhibition
Inhibition of EHMT2 has been shown to affect several key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.[2][22][23][24][25][26][27] While these pathways have been elucidated using other EHMT2 inhibitors, it is anticipated that this compound would have similar effects.
Regulation of the Cell Cycle
EHMT2 plays a role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, often at the G1 phase.[22][26] This can be mediated through the derepression of cyclin-dependent kinase inhibitors (CDKIs) like p21.[22] EHMT2 can also directly interact with and regulate the activity of key cell cycle proteins.[28]
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone Methyltransferase | Inhibitors | MedChemExpress [medchemexpress.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. BIX 01294 | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 20. medkoo.com [medkoo.com]
- 21. caymanchem.com [caymanchem.com]
- 22. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 24. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression | Cancer Biology & Medicine [cancerbiomed.org]
- 27. karger.com [karger.com]
- 28. portlandpress.com [portlandpress.com]
understanding the role of GLP EHMT1 in gene silencing
An In-depth Technical Guide on the Role of GLP/EHMT1 in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic Histone Lysine Methyltransferase 1 (EHMT1), also known as G9a-like protein (GLP), is a crucial epigenetic regulator belonging to the Suv39h1 family of lysine methyltransferases.[1] Characterized by the presence of a catalytic SET domain, GLP/EHMT1 plays a pivotal role in establishing and maintaining transcriptional repression.[2] It primarily functions as part of a heterodimeric complex with its close paralog, G9a (also known as EHMT2).[3][4] This G9a/GLP complex is the main enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) within euchromatic regions of the genome.[2][4]
The H3K9me2 mark is a hallmark of facultative heterochromatin, leading to a condensed chromatin structure that is generally incompatible with transcription.[3][4] Beyond its foundational role in histone modification, the G9a/GLP complex is implicated in a broader network of repressive activities, including the recruitment of DNA methyltransferases and crosstalk with other silencing pathways like the Polycomb Repressive Complex 2 (PRC2).[5][6] The dysregulation of EHMT1 is associated with various human diseases, including Kleefstra syndrome, a neurodevelopmental disorder, and multiple forms of cancer, making it a significant target for therapeutic intervention.[4][7][8] This guide provides a detailed examination of the molecular mechanisms, experimental validation, and key protein interactions that define the role of GLP/EHMT1 in gene silencing.
Core Mechanisms of GLP/EHMT1-Mediated Gene Silencing
The primary mechanism by which GLP/EHMT1 silences genes is through the enzymatic modification of chromatin and the subsequent recruitment of a cascade of repressive factors. This process is multifaceted, involving histone methylation, the reading of these epigenetic marks, and crosstalk with other silencing systems.
The G9a/GLP Heterodimer: The Functional Unit
Endogenously, GLP and G9a function almost exclusively as a stable heterodimeric complex.[3] This partnership is vital for their enzymatic activity and stability in vivo. Knocking out either protein leads to a dramatic reduction in global H3K9 dimethylation, underscoring their codependence.[2] The complex formation is mediated through their respective SET domains.[9]
Writing and Reading the H3K9 Methyl Mark
The G9a/GLP complex catalyzes the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3.[10] This activity is primarily responsible for establishing H3K9me1 and H3K9me2. The process involves two key structural domains:
-
SET Domain: This evolutionarily conserved domain is responsible for the catalytic methyltransferase activity.[2][3]
-
Ankyrin Repeats: Uniquely among many histone methyltransferases, both GLP and G9a possess N-terminal ankyrin repeat domains.[2] These domains function as "readers" by recognizing and binding to the H3K9me1 and H3K9me2 marks that the complex itself deposits.[2][11] This creates a positive feedback loop, enabling the complex to maintain and propagate the repressive chromatin state across specific genomic regions.
Recruitment of Downstream Silencing Machinery
The establishment of H3K9me2 by the G9a/GLP complex serves as a docking site for other repressive proteins and complexes, leading to more stable and long-term gene silencing.
-
Crosstalk with DNA Methylation: A critical function of the G9a/GLP complex is to link histone methylation with DNA methylation. The complex directly interacts with and recruits DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3a, to target loci.[2][5] This leads to the methylation of CpG islands in gene promoter regions, a highly stable epigenetic mark that locks in the silenced state.[5] This process appears to be independent of the complex's histone methyltransferase activity, suggesting a dual mechanism for repression.[5][11]
-
Interaction with Polycomb Repressive Complex 2 (PRC2): G9a/GLP and PRC2, two major silencing machineries, physically and functionally interact.[6] The enzymatic activity of G9a can modulate the genomic recruitment of PRC2 to a subset of developmental and neuronal target genes.[6] This results in coordinated methylation of both H3K9 by G9a/GLP and H3K27 by PRC2, creating a robustly repressed chromatin environment.[6]
-
Other Repressive Complexes: The G9a/GLP complex is a component of larger repressive machinery, such as the REST/NRSF (RE1-Silencing Transcription factor) complex, which is essential for silencing neuronal genes in non-neuronal tissues.[2][12]
Methylation of Non-Histone Substrates
The functional reach of G9a/GLP extends beyond histones. A growing body of evidence shows that the complex can methylate a wide range of non-histone proteins, thereby regulating their function.[3] Methylation can influence protein stability, subcellular localization, and protein-protein interactions.[3] Notable non-histone targets include p53, DNMT1, and the REST co-repressor CDYL, among others.[2]
Data Presentation
Table 1: Key Protein Interactors of GLP/EHMT1
| Interacting Protein | Interaction Context | Functional Outcome |
| G9a (EHMT2) | Forms a stable heterodimer with GLP.[3] | Essential for in vivo H3K9 dimethylation activity and stability.[2] |
| DNMT1, DNMT3a | Direct interaction and recruitment to target loci.[2] | Links H3K9 methylation to DNA methylation for stable gene silencing.[5] |
| PRC2 Complex (e.g., EZH2) | Physical and functional interaction.[6] | Cooperative silencing of developmental genes through coordinated H3K9 and H3K27 methylation.[6] |
| REST/NRSF | Component of the REST co-repressor complex.[2][12] | Silencing of neuronal genes in non-neuronal cells.[13] |
| WIZ | Forms a stable repressive complex with G9a/GLP.[2] | Contributes to the repressive function of the G9a/GLP complex. |
| Lamin B1 (LMNB1) | Methylates LMNB1, enhancing its stability.[14] | Anchors heterochromatin to the nuclear periphery.[14] |
| p53 | Methylates the p53 tumor suppressor protein.[2][3] | Regulation of p53-mediated signal transduction.[3] |
Table 2: Selected Small Molecule Inhibitors of the G9a/GLP Complex
| Inhibitor | Target(s) | IC₅₀ Values | Mechanism |
| BIX-01294 | G9a/GLP | G9a: ~1.7 µM; GLP: ~0.9 µM[15] | Reversible, competitive with the histone substrate.[15] |
| UNC0638 | G9a/GLP | G9a: ~15 nM; GLP: ~19 nM[15] | Potent and selective inhibitor.[15] |
| UNC0642 | G9a/GLP | G9a: <2.5 nM[15] | Potent and selective chemical probe.[15][16] |
| A-366 | G9a/GLP | G9a: ~3.3 nM; GLP: ~38 nM[15] | Potent, highly selective, peptide-competitive inhibitor.[15] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for GLP/EHMT1
This protocol is used to identify the genome-wide binding sites of GLP/EHMT1.
Methodology:
-
Cell Cross-linking: Grow cells to ~80-90% confluency. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable ChIP lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the chromatin to shear DNA into fragments of approximately 200-500 base pairs. Use a Bioruptor or a similar sonicator, optimizing the time and power for the specific cell line.[13]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to EHMT1 (e.g., Abcam ab63161).[13] Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA using a commercial kit (e.g., SMARTer ThruPLEX).[13] Perform high-throughput, single-end sequencing on an Illumina platform.[13]
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant EHMT1 enrichment compared to an input control.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of recombinant GLP/EHMT1. A common method uses a radioactive methyl donor.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix on ice. The typical reaction buffer is 50 mM TRIS-HCl pH 8.8, 5 mM MgCl₂, and 4 mM DTT.[17]
-
Add Substrates: Add the histone substrate. This can be recombinant histone H3, core histones, or specific H3 peptides (typically 1-5 µg).[18]
-
Add Methyl Donor: Add the methyl donor, S-adenosyl-L-[methyl-³H]-methionine (¹µL per reaction). Handle with appropriate caution as it is radioactive.[18]
-
Initiate Reaction: Add the purified, recombinant EHMT1 enzyme (e.g., 50-500 ng) to the reaction mix.[17] Include negative controls, such as a reaction with no enzyme or with a catalytically inactive mutant.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[17]
-
Detection of Methylation:
-
Filter Paper Method & Scintillation Counting: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters multiple times with sodium carbonate buffer to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity on the filters using a scintillation counter.[18][19]
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE. Stain the gel with Coomassie Blue to visualize the histone substrates.[19] Treat the gel with an enhancer solution (e.g., ENLIGHTNING), dry it, and expose it to X-ray film at -80°C to detect the radioactive signal.[19]
-
Visualizations
Caption: Core GLP/EHMT1 gene silencing pathway.
Caption: Interplay between G9a/GLP and PRC2 complexes.
Caption: Experimental workflow for ChIP-seq.
Caption: Workflow for an in vitro HMT assay.
Conclusion
GLP/EHMT1, primarily through its robust partnership with G9a, stands as a central regulator of gene silencing in euchromatin. Its role extends far beyond the simple deposition of H3K9me1/me2 marks. By acting as both a "writer" and a "reader" of this modification, and by orchestrating the recruitment of other powerful repressive machinery, including DNA methyltransferases and Polycomb complexes, the G9a/GLP complex establishes a multi-layered system of transcriptional control. This intricate network is fundamental for maintaining cell identity, guiding embryonic development, and ensuring genomic stability.[11][20] The profound consequences of its dysfunction in human disease highlight the importance of ongoing research into its mechanisms and underscore its potential as a compelling target for the development of novel epigenetic therapies.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. EHMT1/GLP; Biochemical Function and Association with Brain Disorders [mdpi.com]
- 3. EHMT1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. What are EHMT1 modulators and how do they work? [synapse.patsnap.com]
- 8. EHMT1 euchromatic histone lysine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Ehmt2 Inhibition in Neuroblastoma: A Technical Overview
This guide provides a detailed examination of the initial research into the therapeutic potential of targeting the euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, in neuroblastoma. The content is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the preclinical evidence supporting Ehmt2 inhibition as a promising strategy, particularly for high-risk, MYCN-amplified neuroblastoma.
Introduction
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant clinical challenge, especially in its high-risk forms, which are often characterized by the amplification of the MYCN oncogene.[1][2] Emerging evidence has highlighted the critical role of epigenetic dysregulation in the pathogenesis of neuroblastoma.[3] Ehmt2/G9a is a histone methyltransferase that primarily mediates the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] Elevated expression of Ehmt2 has been correlated with poor prognosis in neuroblastoma, suggesting its role as a potential therapeutic target.[1][2][5] Initial studies have focused on small molecule inhibitors of Ehmt2, such as BIX-01294, UNC0638, and UNC0642, to probe its function and therapeutic utility in this cancer.
Quantitative Data Summary
The following tables summarize key quantitative findings from initial studies on Ehmt2 inhibitors in neuroblastoma cell lines.
Table 1: Effect of Ehmt2 Inhibition on Neuroblastoma Cell Proliferation
| Cell Line | Treatment (Inhibitor) | Concentration | Time Point | Inhibition of Cell Proliferation (%) | Reference |
| LA1-55n | BIX-01294 | 2.5 µg/ml | 24 h | Significant (p<0.01) | [3] |
| LA1-55n | BIX-01294 | 10 µg/ml | 24 h | Significant (p<0.01) | [3] |
| IMR-5 | BIX-01294 | 2.5 µg/ml | 24 h | Significant (p<0.01) | [3] |
| NMB | BIX-01294 | 1 µg/ml | 24 h | Significant (p<0.01) | [3] |
Table 2: Induction of Apoptosis by Ehmt2 Inhibition
| Cell Line | Treatment (Inhibitor) | Outcome | Fold Change vs. Control | Reference |
| LA1-55n | BIX-01294 | Increased Caspase 3 & 8 Activity | Significant increase | [3][6] |
| MYCN-amplified NB cells | siRNA-mediated G9a depletion | Apoptosis | Strikingly triggers apoptosis | [1][2][5] |
| MYCN-amplified NB cells | UNC0638 | Increased Apoptosis | Significantly increased | [1][2][5] |
Table 3: Effect of Ehmt2 Inhibition on Gene Expression
| Cell Line | Treatment (Inhibitor) | Gene(s) Affected | Regulation | Reference |
| LAN-1 | BIX-01294 (3 µM, 72h) | CLU, FLCN, AMHR2, AKR1C1-3 | Reactivated/Upregulated | [1][2] |
| LA1-55n | BIX-01294 | MYCN | Decreased expression | [3][6] |
Experimental Protocols
This section details the methodologies employed in the foundational studies of Ehmt2 inhibition in neuroblastoma.
Cell Culture and Maintenance
Human neuroblastoma cell lines, such as LA1-55n, IMR-5, NMB, and LAN-1, were cultured in standard growth media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
Cell proliferation was assessed using the Trypan blue exclusion method.[3] Cells were seeded in multi-well plates and treated with varying concentrations of Ehmt2 inhibitors (e.g., BIX-01294) or vehicle control for specified durations (e.g., 24 and 48 hours). At each time point, cells were harvested, stained with Trypan blue, and viable cells were counted using a hemocytometer.
Western Blot Analysis
To determine protein expression levels, cells were lysed in RIPA buffer, and protein concentrations were quantified using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against Ehmt2/G9a, H3K9me2, MYCN, PCNA, p53, cyclin D1, and H3.[6] Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Apoptosis was quantified by measuring the activity of caspase-3 and caspase-8 using a Caspase-Glo assay kit (Promega).[6][7] Neuroblastoma cells were treated with an Ehmt2 inhibitor or vehicle control. At the end of the treatment period, the Caspase-Glo reagent was added to the cells, and luminescence, which is proportional to caspase activity, was measured using a luminometer.
In Vitro Invasion Assay
The effect of Ehmt2 inhibition on cell invasion was assessed using Transwell chambers with Matrigel-coated membranes.[3][6] Neuroblastoma cells, pre-treated with an Ehmt2 inhibitor or vehicle, were seeded into the upper chamber in serum-free media. The lower chamber contained media with FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed, stained (e.g., with Toluidine blue), and counted under a microscope.[3]
RNA Sequencing and Analysis
To identify genes regulated by Ehmt2, RNA sequencing was performed. For instance, LAN-1 cells were treated with BIX-01294 or DMSO for 72 hours.[2] Total RNA was extracted, and cDNA libraries were prepared and sequenced. The resulting reads were aligned to the human genome, and differential gene expression analysis was performed to identify genes whose expression was significantly altered by Ehmt2 inhibition.[2]
Signaling Pathways and Mechanisms of Action
The initial studies on Ehmt2 inhibition in neuroblastoma have begun to elucidate the underlying molecular mechanisms. A key aspect is the synthetic lethal interaction observed between Ehmt2 inhibition and MYCN amplification.
Caption: Proposed mechanism of Ehmt2 inhibition in neuroblastoma.
The diagram above illustrates the proposed mechanism. Ehmt2 inhibitors block the enzymatic activity of Ehmt2, leading to a reduction in H3K9me2 levels. This results in the derepression and reactivation of tumor suppressor genes.[1][2] Concurrently, Ehmt2 inhibition leads to the activation of the caspase cascade, specifically involving caspase-8 and caspase-3, which executes the apoptotic program.[3][6] In some contexts, a decrease in the expression of the MYCN oncogene itself has been observed following Ehmt2 inhibition.[3][6] The culmination of these events is a potent anti-tumor effect, characterized by decreased cell proliferation, inhibition of invasion, and induction of apoptosis, particularly in the MYCN-amplified subset of neuroblastomas.[1][2][3]
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methyltransferases G9a/Ehmt2 and GLP/Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone-lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion, and DNA methylation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - University of Illinois Chicago - Figshare [indigo.uic.edu]
Preclinical Data on EHMT2 Inhibition in Breast Cancer Research: A Technical Guide
Disclaimer: Direct preclinical data on Ehmt2-IN-1 in breast cancer is limited in publicly available literature. This guide summarizes the role of the Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a, in breast cancer and presents preclinical data for other potent EHMT2 inhibitors as a proxy. The provided data and protocols are intended to serve as a technical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of EHMT2 inhibition in breast cancer.
Introduction to EHMT2 in Breast Cancer
Euchromatic Histone Methyltransferase 2 (EHMT2/G9a) is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] In numerous cancers, including breast cancer, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[1][2] High EHMT2 expression in breast tumors often correlates with a poor prognosis.[3] Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit breast cancer progression.[1][3]
This compound is a potent inhibitor of EHMT1 and EHMT2, with reported IC50 values of less than 100 nM for both the isolated enzymes and for cellular EHMT2 activity.[4] While specific studies on this compound in breast cancer are not widely reported, the following sections detail the preclinical anti-cancer effects of other well-characterized EHMT2 inhibitors.
Quantitative Preclinical Data for EHMT2 Inhibitors
The following tables summarize key quantitative data from preclinical studies of various EHMT2 inhibitors in breast cancer models.
Table 1: In Vitro Efficacy of EHMT2 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HKMTI-1-005 | MDA-MB-231 | Cell Viability (MTT) | 5.5 ± 1.2 | [5] |
| HKMTI-1-005 | BT-474 | Cell Viability (MTT) | 2 - 10 (range) | [5] |
| HKMTI-1-005 | MCF-7 | Cell Viability (MTT) | 2 - 10 (range) | [5] |
| HKMTI-1-005 | T47D | Cell Viability (MTT) | 2 - 10 (range) | [5] |
| HKMTI-1-005 | SKBR3 | Cell Viability (MTT) | 2 - 10 (range) | [5] |
| BIX-01294 | SBC5 | Cell Growth | Dose-dependent suppression | [2] |
| UNC0646 | HCC70 | Cell Viability (CCK-8) | Not specified (inhibition observed) | [6] |
| BIX-01294 | HCC70 | Cell Viability (CCK-8) | Not specified (inhibition observed) | [6] |
Table 2: In Vivo Efficacy of EHMT2 Inhibitor UNC0642 in a Syngeneic Mouse Model
| Model | Treatment | Outcome | Reference |
| 4T1 mouse mammary tumor allograft | UNC0642 + anti-PD-1 | Strong inhibition of tumor growth, with some tumors showing shrinkage | [7] |
Signaling Pathways and Experimental Workflows
EHMT2-Mediated Gene Silencing and its Reversal by Inhibition
EHMT2, in a complex with other proteins, methylates H3K9, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. EHMT2 inhibitors block this activity, resulting in a more open chromatin state and reactivation of gene expression, which can induce apoptosis and suppress tumor growth.
Caption: Mechanism of EHMT2-mediated gene silencing and its reversal by inhibitors.
Experimental Workflow: Cell Viability Assay (CCK-8)
This workflow outlines the key steps for assessing the effect of an EHMT2 inhibitor on the viability of breast cancer cells.
Caption: Workflow for determining cell viability using the CCK-8 assay.
Experimental Workflow: In Vivo Xenograft Model
This workflow illustrates the process of evaluating the in vivo efficacy of an EHMT2 inhibitor in a breast cancer xenograft mouse model.
Caption: Workflow for an in vivo breast cancer xenograft study.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the dose-dependent effect of an EHMT2 inhibitor on breast cancer cell viability.
-
Cell Seeding:
-
Culture breast cancer cells (e.g., MDA-MB-231, MCF-7) to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000-10,000 cells/well.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Drug Treatment:
-
Prepare serial dilutions of the EHMT2 inhibitor (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Western Blot for Histone Modifications
This protocol is designed to detect changes in H3K9me2 levels following treatment with an EHMT2 inhibitor.
-
Sample Preparation:
-
Treat breast cancer cells with the EHMT2 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 10-20 µg of protein lysate per well on a 15% SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (and a loading control like total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to determine the enrichment of H3K9me2 at the promoter regions of specific target genes.
-
Cross-linking and Chromatin Preparation:
-
Treat breast cancer cells with the EHMT2 inhibitor.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[9]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific to the promoter regions of target genes to quantify the enrichment of H3K9me2.
-
In Vivo Breast Cancer Xenograft Model
This protocol outlines the establishment and use of a xenograft model to test the in vivo efficacy of an EHMT2 inhibitor.
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Administer the EHMT2 inhibitor (e.g., UNC0642 at 5 mg/kg, intraperitoneally) or vehicle control according to the desired dosing schedule.[11]
-
Monitor tumor volume and mouse body weight regularly.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study.
-
Excise, weigh, and photograph the tumors.
-
Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biochemical analysis (e.g., Western blot for H3K9me2).
-
Conclusion
Inhibition of EHMT2 presents a compelling therapeutic strategy for breast cancer. While direct preclinical data for this compound in this context is emerging, the substantial evidence from studies with other potent EHMT2 inhibitors strongly supports its investigation. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of novel EHMT2 inhibitors like this compound in breast cancer models. Further research is warranted to establish the specific preclinical profile of this compound and its potential for clinical translation in breast cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 4. dovepress.com [dovepress.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. CCK-8 assay was used to detection cell viability [bio-protocol.org]
- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. rockland.com [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ehmt2-IN-1: A Technical Whitepaper on Reprogramming the Tumor Microenvironment for Enhanced Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients remains unresponsive to immune checkpoint inhibitors (ICIs). Emerging evidence points to the pivotal role of the tumor microenvironment (TME) in dictating therapeutic outcomes. Epigenetic modulation, particularly the inhibition of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is rapidly gaining prominence as a strategy to favorably alter the TME and sensitize tumors to immunotherapy. This whitepaper provides an in-depth technical guide on a representative EHMT2 inhibitor, referred to here as Ehmt2-IN-1, and its profound implications for immuno-oncology. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to EHMT2 and Its Role in Cancer
EHMT2 is a histone methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Aberrant overexpression of EHMT2 is a common feature in a multitude of cancers, including melanoma, hepatocellular carcinoma, bladder cancer, and breast cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[2][3][4][5] Elevated EHMT2 levels often correlate with aggressive tumor phenotypes, metastasis, and poor clinical outcomes.[3][5] The function of EHMT2 is intricately linked with other epigenetic regulators, often forming a heterodimer with the related methyltransferase GLP (EHMT1).[3] This complex plays a crucial role in maintaining a repressive chromatin state, thereby influencing key cellular processes such as proliferation, epithelial-mesenchymal transition (EMT), and DNA repair.[3][6]
This compound: Mechanism of Action in Immunotherapy
This compound represents a class of small molecule inhibitors that catalytically block the methyltransferase activity of EHMT2.[2] By preventing the methylation of H3K9, these inhibitors reverse the transcriptional silencing of key genes involved in antitumor immunity.[2] The primary mechanism by which this compound enhances immunotherapy is through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[7][8][9]
Inhibition of EHMT2 leads to the de-repression of endogenous retroviral elements (ERVs), resulting in the accumulation of cytosolic double-stranded RNA (dsRNA) and DNA.[10] This accumulation triggers a "viral mimicry" response, which is sensed by the cGAS-STING pathway.[10] Activation of STING leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, such as CXCL10.[10] This, in turn, promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor microenvironment, effectively transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune checkpoint blockade.[3][10]
Furthermore, EHMT2 inhibition has been shown to increase the expression of MHC class I molecules on tumor cells, enhancing their recognition by T cells.[10] It can also modulate the expression of immune checkpoint ligands like PD-L1, although the context-dependent nature of this regulation is still under investigation.[7] Some studies also suggest that EHMT2 inhibition can directly impact T-cell function, increasing the expression of cytotoxic molecules like granzymes.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various EHMT2 inhibitors, providing insights into their potency and efficacy.
Table 1: In Vitro Potency of EHMT2 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki / Kd | Cell Line(s) | Assay Type | Reference |
| UNC0642 | EHMT2/GLP | IC50 < 100 nM | HCT116 | In-cell Western | [12] |
| UNC0224 | EHMT2/GLP | Ki: 2.6 nM (G9a), IC50: 15 nM (G9a), 20-58 nM (GLP), Kd: 23 nM (G9a) | N/A | Enzymatic Assay | [13] |
| BIX-01294 | EHMT2/GLP | >20-fold selectivity for G9a over GLP | N/A | Enzymatic Assay | [14] |
| MS152 | EHMT2/GLP | More potent than UNC0642 | K562 | H3K9me2 Reduction | [15] |
| An exemplified compound by Tango Therapeutics | EHMT1/EHMT2 | IC50 < 100 nM | HCT116 | In-cell Western | [12] |
Table 2: Preclinical Efficacy of EHMT2 Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Effect | Quantitative Measurement | Reference |
| UNC0642 | Melanoma (in vitro) | Attenuated cell survival | Significant reduction in viability | [1] |
| UNC0642 | Triple-Negative Breast Cancer (in vivo, 4T1 syngeneic model) | Enhanced anti-PD-1 efficacy | Strong inhibition of tumor growth, some tumor shrinkage | [7] |
| CM272, EZM8266 | Hepatocellular Carcinoma (in vivo, orthotopic model) | Synergized with anti-PD-1 therapy | Significant suppression of tumor growth | [10] |
| siRNA-mediated G9a depletion | Neuroblastoma (MYCN-amplified) | Induced apoptosis | Significant increase in apoptotic cells | [14] |
| BIX-01294 | Various cancer cell lines | Suppressed cell growth | Significant reduction in proliferation | [16] |
| G9a/GLP inhibition | Hepatocellular Carcinoma (ex vivo T-cell expansion) | Increased T-cell cytotoxicity | Enhanced killing of target cells | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the function of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of EHMT2 inhibition on cancer cell growth and survival.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 2,000 cells/well).[7]
-
Treatment: After overnight incubation, cells are treated with a range of concentrations of the EHMT2 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based assays (e.g., CellTiter-Glo).[1][17] Absorbance or luminescence is read using a plate reader.
-
Data Analysis: Results are often normalized to the vehicle-treated control and plotted as a percentage of viable cells to determine the IC50 value.
-
Western Blotting for Histone Methylation
-
Objective: To confirm the on-target activity of EHMT2 inhibitors by assessing the levels of H3K9me2.
-
Methodology:
-
Cell Lysis and Histone Extraction: Cells treated with the EHMT2 inhibitor are lysed, and histones are extracted, often using an acid extraction protocol.
-
Protein Quantification: The concentration of extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K9me2. An antibody against total Histone H3 is used as a loading control.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the enrichment of EHMT2 and the H3K9me2 mark at specific gene promoters.
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (200-500 bp) by sonication.[18]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for EHMT2 or H3K9me2. An IgG antibody is used as a negative control.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of target genes (e.g., SIAH1).[16] The results are often expressed as a percentage of the input chromatin.
-
In Vivo Tumor Studies in Syngeneic Mouse Models
-
Objective: To evaluate the antitumor efficacy of EHMT2 inhibitors alone and in combination with immune checkpoint inhibitors.
-
Methodology:
-
Tumor Cell Implantation: Immunocompetent mice (e.g., BALB/c) are subcutaneously or orthotopically injected with a syngeneic tumor cell line (e.g., 4T1 for breast cancer).[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Treatment Administration: Mice are treated with the EHMT2 inhibitor (e.g., UNC0642 at 5 mg/kg), an anti-PD-1 antibody, the combination, or vehicle/isotype controls according to a predetermined schedule.[7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for immune cell infiltration). Survival analysis may also be performed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in cancer immunotherapy.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The inhibition of EHMT2 with agents like this compound presents a compelling strategy to augment the efficacy of cancer immunotherapy. By epigenetically reprogramming the tumor microenvironment, these inhibitors can overcome resistance to immune checkpoint blockade and unlock the full potential of the patient's own immune system to fight cancer. The robust preclinical data, coupled with a deepening understanding of the underlying molecular mechanisms, strongly supports the continued development of EHMT2 inhibitors for clinical applications.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Investigating the role of EHMT2 inhibition in modulating other immune cell populations within the TME, such as regulatory T cells and myeloid-derived suppressor cells, will also be crucial. Furthermore, the development of next-generation EHMT2 inhibitors with improved specificity and pharmacokinetic properties will be instrumental in translating this promising therapeutic approach from the laboratory to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 [mdpi.com]
- 6. EHMT1/EHMT2 in EMT, cancer stemness and drug resistance: emerging evidence and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. G9a/GLP inhibition during ex vivo lymphocyte expansion increases in vivo cytotoxicity of engineered T cells against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tango Therapeutics reports development of new EHMT1 and EHMT2 inhibitors | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 15. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ehmt2-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors targeting the Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a. The protocol is based on a widely used AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format, which offers a sensitive, non-radioactive method for detecting histone methylation.
Introduction
EHMT2 is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are predominantly associated with transcriptional repression and the formation of heterochromatin.[1] Dysregulation of EHMT2 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Ehmt2-IN-1 is a potent inhibitor of both EHMT1 and EHMT2.[2][3] This document outlines a robust in vitro assay to quantify the inhibitory activity of compounds like this compound against EHMT2.
Data Presentation
The inhibitory activity of this compound and other common EHMT2 inhibitors is summarized below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.
| Compound | Target(s) | Reported IC50 (nM) | Assay Type |
| This compound | EHMT1, EHMT2 | < 100 | Peptide and Cellular Assays |
| UNC0642 | EHMT1/2 (G9a/GLP) | < 2.5 | Biochemical Assay |
| A-366 | EHMT1/2 (G9a/GLP) | 3.3 (G9a), 38 (GLP) | Biochemical Assay |
| BIX-01294 | EHMT1/2 (G9a/GLP) | ~1,700 (G9a) | Biochemical Assay |
| UNC0638 | EHMT1/2 (G9a/GLP) | 15 (G9a), 19 (GLP) | Biochemical Assay |
Note: IC50 values can be highly dependent on assay conditions, such as enzyme and substrate concentrations.[4]
Signaling Pathway
EHMT2, in a complex with EHMT1 (also known as GLP), transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This methylation event, primarily resulting in H3K9me2, serves as a binding site for proteins containing a chromodomain, such as Heterochromatin Protein 1 (HP1). The recruitment of HP1 leads to chromatin compaction and transcriptional silencing of target genes.
Caption: EHMT2-mediated H3K9 methylation pathway and its inhibition.
Experimental Protocols
In Vitro EHMT2 (G9a) AlphaLISA Assay
This protocol is adapted from established histone methyltransferase assays and is suitable for determining the IC50 of inhibitors like this compound.[1]
A. Materials and Reagents:
-
Enzyme: Recombinant human G9a (EHMT2) (e.g., BPS Bioscience #51001)
-
Substrate: Biotinylated Histone H3 (1-21) peptide (e.g., AnaSpec #61702)
-
Cofactor: S-(5'-Adenosyl)-L-methionine (SAM) (e.g., Sigma #A7007)
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO
-
Detection Reagents:
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor Beads (e.g., Revvity #AL117)
-
Alpha Streptavidin Donor beads (e.g., Revvity #6760002)
-
-
Assay Plate: White opaque 384-well microplates (e.g., Revvity #6007299)
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
AlphaLISA Epigenetics Buffer 1: (e.g., Revvity #AL008)
-
-
Plate Sealer: TopSeal-A film
B. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) in Assay Buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reagent Preparation (prepare fresh):
-
Dilute recombinant G9a enzyme to a 4X working concentration (e.g., 0.2 nM) in Assay Buffer.
-
Prepare a 4X substrate/cofactor mix by diluting the biotinylated H3 (1-21) peptide to 400 nM and SAM to 60 µM in Assay Buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (Assay Buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X G9a enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/cofactor mix to each well. The final volume is 10 µL. Final concentrations will be 1X (e.g., 0.05 nM G9a, 100 nM H3 peptide, 15 µM SAM).
-
Cover the plate with a TopSeal-A film and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Prepare the detection mix. Dilute the Anti-H3K9me2 Acceptor beads to 50 µg/mL and Streptavidin Donor beads to 50 µg/mL in 1X Epigenetics Buffer 1. Note: Work in subdued light when handling the Donor beads.
-
Stop the enzymatic reaction by adding 5 µL of the diluted Acceptor beads to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Add 10 µL of the diluted Streptavidin Donor beads to each well.
-
Cover the plate with a TopSeal-A film and incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision or EnSpire) with excitation at 680 nm and emission detection at 615 nm.
-
C. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of H3K9 dimethylation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: Workflow for the EHMT2 AlphaLISA biochemical assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ehmt2-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ehmt2-IN-1, a general term for inhibitors of the Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a, in various cell culture experiments. The protocols outlined below are based on established methodologies and published research findings.
Introduction
EHMT2 is a histone methyltransferase that plays a crucial role in gene silencing by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is associated with transcriptional repression.[1][2][3] In various cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell growth and survival.[4][5] Inhibitors of EHMT2, herein referred to as this compound, reverse this aberrant gene silencing, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects such as apoptosis and cell cycle arrest.[4] This document provides detailed protocols for assessing the cellular effects of this compound.
Mechanism of Action
This compound functions by binding to the active site of the EHMT2 enzyme, thereby preventing the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to histone H3.[4] This inhibition leads to a global reduction in H3K9me2 levels, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes.[4][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations of various Ehmt2 inhibitors in different cell lines. This data can serve as a starting point for designing experiments.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| BIX-01294 | HepG2 | MTT Assay | > 1 µM (non-toxic up to 1 µM) | [4] |
| HUVECs | Cytotoxicity Assay | > 1 µM (non-toxic up to 1 µM) | [4] | |
| LN18 (Glioma) | Cell Viability | 1-10 µM | [7] | |
| G9a Enzyme Assay | Biochemical | 1.7 µM | [8] | |
| GLP Enzyme Assay | Biochemical | 38 µM | [8] | |
| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2) | 81 ± 9 nM | [6] |
| Bovine Fibroblasts | Immunofluorescence/Western | 250 nM (for 96h) | [3] | |
| MCF7 | ChIP-chip (H3K9me2) | 320 nM (for 14 days) | [6] | |
| mES Cells | Gene Reactivation | 500 nM | [9] | |
| UNC0642 | T24 (Bladder Cancer) | SRB Assay | 9.85 ± 0.41 µM | [10] |
| J82 (Bladder Cancer) | SRB Assay | 13.15 ± 1.72 µM | [10] | |
| 5637 (Bladder Cancer) | SRB Assay | 9.57 ± 0.37 µM | [10] | |
| RD18 (Myoblasts) | Western Blot (H3K9me2) | 2.5 µM (for 48h) | [11] | |
| This compound (General) | Various | Enzyme Assays | <100 nM | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Ehmt2 inhibitor (e.g., BIX-01294, UNC0638, UNC0642)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's data sheet for the molecular weight of the specific inhibitor.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the inhibitor in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10 minutes) or sonication may be used if precipitation occurs.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Cell Viability Assay (SRB Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cell lines.[10]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-HCl, 10 mM, pH 10.5
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the this compound from the stock solution in complete medium. A typical concentration range to test is 0.1 µM to 20 µM.[4][10]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells for 72 hours.[10]
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the bound SRB by adding 200 µL of 10 mM Tris-HCl to each well.
-
Read the absorbance at 560 nm using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for H3K9me2 Reduction
This protocol describes the detection of changes in global H3K9me2 levels following treatment with an Ehmt2 inhibitor.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 (e.g., Abcam ab1220, 1:5,000 dilution)[12], anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 250 nM UNC0638 for 96 hours[1][3] or 2.5 µM UNC0642 for 48 hours[11]) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit, 1:10,000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol provides a general framework for performing ChIP to assess the enrichment of H3K9me2 at specific gene promoters.
Materials:
-
15 cm cell culture dishes
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis and nuclear lysis buffers
-
Micrococcal nuclease or sonicator
-
Anti-H3K9me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
Protocol:
-
Cross-linking: Grow cells to ~80-90% confluency. Add formaldehyde to the medium to a final concentration of 1% and incubate for 8-10 minutes at room temperature.[13] Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Shear the chromatin to fragments of 200-1000 bp using a sonicator or enzymatic digestion with micrococcal nuclease.[14]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-H3K9me2 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours, followed by proteinase K treatment.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
qPCR Analysis: Perform qPCR using SYBR Green master mix and primers specific to the promoter regions of target genes. Analyze the data using the percent input method.
Troubleshooting and Considerations
-
Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting in culture medium to avoid precipitation.
-
Toxicity: Determine the optimal non-toxic concentration range for your specific cell line using a dose-response curve. Some inhibitors, like BIX-01294, can be toxic at higher concentrations.[4]
-
Treatment Duration: The reduction in H3K9me2 levels is time-dependent. Longer incubation times (e.g., 48-96 hours or even longer for stable marks) may be necessary to observe significant changes.[3][6]
-
Specificity: While many inhibitors are highly selective for EHMT2/G9a, it is good practice to confirm the specificity in your system, for example, by comparing results with siRNA-mediated knockdown of EHMT2.
-
Controls: Always include appropriate vehicle (DMSO) and untreated controls in your experiments. For ChIP, an isotype-matched IgG control is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic inhibition of H3K9me2 writers disturbs epigenetic marks during bovine nuclear reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal concentration of Ehmt2-IN-1 for western blot
Application Notes and Protocols
Topic: Determining the Optimal Concentration of Ehmt2-IN-1 for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This methylation is a critical epigenetic mark associated with transcriptional repression and gene silencing.[2][4] Dysregulation of EHMT2 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4]
This compound is a potent inhibitor of EHMT2, with IC50 values typically below 100 nM for both EHMT1 and EHMT2.[5] It serves as a valuable chemical probe for studying the biological functions of EHMT2 and for validating its role as a potential drug target. A critical step in utilizing this inhibitor is to determine its optimal concentration for inducing a biological effect in a cellular context. Western blotting is a standard method to assess the efficacy of this compound by measuring the reduction in global H3K9me2 levels.
This document provides a detailed protocol for determining the optimal concentration of this compound in a given cell line using Western blot analysis.
Principle of the Method
The activity of this compound is determined by its ability to inhibit the catalytic function of the EHMT2 enzyme. The primary downstream effect of EHMT2 inhibition is a decrease in the levels of H3K9me2. This protocol outlines a dose-response experiment where cells are treated with a range of this compound concentrations. Cell lysates are then analyzed by Western blot to detect the levels of H3K9me2. The optimal concentration is identified as the concentration that yields a significant reduction in H3K9me2 levels without causing excessive cytotoxicity. Total histone H3 is used as a loading control to normalize the H3K9me2 signal.
Signaling Pathway
Materials and Reagents
4.1. Reagents
| Reagent | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-150509 |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies by cell line |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell line |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11697498001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precision Plus Protein™ All Blue Prestained Protein Standards | Bio-Rad | 1610373 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
4.2. Antibodies
| Antibody | Host | Dilution | Supplier | Cat. No. |
| Anti-H3K9me2 | Rabbit | 1:1000 | Cell Signaling | 4658 |
| Anti-Histone H3 | Rabbit | 1:1000 | Cell Signaling | 4499 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Cell Signaling | 7074 |
Experimental Workflow
// Define nodes node_cell_culture [label="1. Cell Seeding & Culture\n(e.g., 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_treatment [label="2. This compound Treatment\n(Dose-response, e.g., 48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; node_lysis [label="3. Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; node_quantification [label="4. Protein Quantification (BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_sds_page [label="5. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_transfer [label="6. Protein Transfer (PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_blocking [label="7. Blocking\n(5% non-fat milk or BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_primary_ab [label="8. Primary Antibody Incubation\n(Anti-H3K9me2, Anti-H3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_secondary_ab [label="9. Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_detection [label="10. Chemiluminescent Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_analysis [label="11. Data Analysis\n(Densitometry)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges node_cell_culture -> node_treatment; node_treatment -> node_lysis; node_lysis -> node_quantification; node_quantification -> node_sds_page; node_sds_page -> node_transfer; node_transfer -> node_blocking; node_blocking -> node_primary_ab; node_primary_ab -> node_secondary_ab; node_secondary_ab -> node_detection; node_detection -> node_analysis; } caption="Workflow for Optimal Concentration Determination"
Detailed Protocol
6.1. Cell Culture and Treatment
-
Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a dilution series of this compound in complete culture medium. A suggested starting range is 0 (DMSO vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a predetermined time, typically 48 to 72 hours, to allow for histone turnover and observation of the inhibitor's effect.
6.2. Protein Extraction
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble protein) to a new tube and discard the pellet.
6.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps. A typical concentration is 1-2 µg/µL.
6.4. Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 15-20 µg of protein per lane into a 12-15% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S (optional).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3K9me2 (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing (for loading control): After imaging, the membrane can be stripped and re-probed for the loading control. Incubate the membrane with a mild stripping buffer for 15-30 minutes at room temperature, wash extensively, re-block, and then probe with the primary antibody for total Histone H3 (1:1000). Repeat steps 8-12.
Data Analysis and Expected Results
7.1. Analysis
-
Quantify the band intensities for H3K9me2 and total Histone H3 for each concentration using image analysis software (e.g., ImageJ).
-
Normalize the H3K9me2 band intensity to the corresponding total Histone H3 band intensity for each sample.
-
Plot the normalized H3K9me2 intensity against the concentration of this compound.
-
The optimal concentration is typically the lowest concentration that gives a maximal or near-maximal reduction in H3K9me2 levels without signs of significant cytotoxicity (which can be assessed in parallel via cell viability assays like MTT or Trypan Blue exclusion).
7.2. Sample Data Presentation
The results of the dose-response experiment can be summarized in a table as shown below.
| This compound Conc. (nM) | H3K9me2 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K9me2 Intensity (H3K9me2 / Total H3) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 10 | 0.85 | 1.01 | 0.84 | 14% |
| 50 | 0.52 | 0.99 | 0.53 | 46% |
| 100 | 0.21 | 1.03 | 0.20 | 79% |
| 250 | 0.12 | 0.98 | 0.12 | 88% |
| 500 | 0.11 | 1.00 | 0.11 | 89% |
| 1000 | 0.10 | 0.97 | 0.10 | 90% |
Note: The data presented are hypothetical and for illustrative purposes only.
Based on this sample data, a concentration between 100 nM and 250 nM would be chosen for future experiments, as it provides a near-maximal inhibitory effect.
References
Application Notes and Protocols for Ehmt2-IN-1 Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Ehmt2 inhibitors in mouse models, based on preclinical research findings. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a.
Introduction
Ehmt2 is a histone methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3][4] This epigenetic mark is generally associated with transcriptional repression and gene silencing.[1][3][5] Dysregulation of Ehmt2 activity has been implicated in various diseases, including cancer, neurodevelopmental disorders, and neurodegenerative diseases.[1][5][6][7] Inhibition of Ehmt2 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and other beneficial genes.[5][8] This document outlines treatment protocols for commonly used Ehmt2 inhibitors in mouse models of various diseases.
Quantitative Data Summary
The following tables summarize the quantitative data for the administration of different Ehmt2 inhibitors in mouse models as reported in the literature.
Table 1: UNC0642 Treatment in Mouse Models
| Mouse Model | Disease | Dosage | Administration Route | Frequency | Duration | Reference |
| BALB/c nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 5 mg/kg | Intraperitoneal (i.p.) | 7 consecutive days | 3 weeks | [9] |
| BALB/c mice with 4T1 allografts | Triple-Negative Breast Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Every two days | Not specified | [9] |
| Mouse xenograft models | Embryonal Rhabdomyosarcoma (ERMS) | Not specified | Not specified | Not specified | Not specified | [8][10] |
Table 2: A-366 Treatment in Mouse Models
| Mouse Model | Disease | Dosage | Administration Route | Frequency | Duration | Reference |
| Wild-type mice with PFF-induced α-synuclein pathology | Parkinson's Disease | 2 mg/kg | Intraperitoneal (i.p.) | Every 3 days | 5 months | [11] |
Table 3: Other Ehmt2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Disease | Administration Route | Key Finding | Reference |
| MS152 | PWS mouse models | Prader-Willi Syndrome | Oral and Intraperitoneal | Reactivated maternally silenced PWS genes.[12] | [12] |
| BIX-01294 | Mouse xenograft models | Hepatocellular Carcinoma, Oral Squamous Cell Carcinoma, Breast Cancer | Not specified | Repressed tumor growth.[2] | [2] |
Experimental Protocols
Protocol 1: General In Vivo Administration of Ehmt2 Inhibitors
This protocol provides a general framework for the administration of Ehmt2 inhibitors to mice. Specific parameters should be optimized based on the inhibitor, mouse model, and experimental goals.
Materials:
-
Ehmt2 inhibitor (e.g., UNC0642, A-366)
-
Vehicle solution (e.g., 55% PBS, 40% PEG300, 5% Tween 80, plus DMSO)[9]
-
Sterile syringes and needles
-
Mouse model of disease
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the Ehmt2 inhibitor in the appropriate vehicle to the desired concentration. The vehicle composition may need to be optimized for the specific inhibitor's solubility. For UNC0642, a vehicle of 55% PBS, 40% PEG300, 5% Tween 80 with a small volume of DMSO has been used.[9]
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter.
-
-
Animal Handling and Administration:
-
Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Administer the dosing solution via the chosen route (e.g., intraperitoneal injection).
-
The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL for an adult mouse).
-
-
Dosing Regimen:
-
Follow the dosing schedule as determined by preliminary studies or published literature (see Tables 1-3). This can range from daily to every few days.
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to IACUC approved methods.
-
Collect tissues of interest for downstream analysis, such as:
-
Tumor size and weight measurements.
-
Immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage).[9]
-
Western blotting to assess protein levels of Ehmt2 targets (e.g., H3K9me2).[10]
-
Quantitative PCR (qPCR) to measure gene expression changes.[10]
-
Chromatin Immunoprecipitation (ChIP) to analyze histone modifications at specific gene promoters.[10]
-
-
Protocol 2: Mouse Xenograft Model for Cancer Studies
This protocol describes the establishment of a xenograft mouse model to evaluate the anti-tumor efficacy of Ehmt2 inhibitors.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, RD18 for ERMS)
-
Matrigel™ (optional, can improve tumor take rate)[13]
-
Ehmt2 inhibitor dosing solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or culture medium. A cell suspension mixed with Matrigel™ at a 1:1 ratio can be used.[13]
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of the immunodeficient mice.[13]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[13]
-
Randomize the mice into treatment and control groups.
-
-
Treatment and Monitoring:
-
Administer the Ehmt2 inhibitor or vehicle control according to the established protocol (see Protocol 1).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
When tumors in the control group reach a predetermined size or at the study endpoint, euthanize all mice.
-
Excise the tumors and measure their final weight.
-
Process the tumors for further analysis as described in Protocol 1.
-
Signaling Pathways and Mechanisms of Action
Ehmt2 inhibition impacts several key signaling pathways, leading to its therapeutic effects.
Ehmt2-Wnt Signaling Pathway in Embryonal Rhabdomyosarcoma (ERMS)
In ERMS, Ehmt2 epigenetically suppresses the canonical Wnt signaling pathway by activating the expression of the Wnt antagonist DKK1.[8][10] Inhibition of Ehmt2 leads to reduced DKK1 expression, thereby activating Wnt signaling and promoting myogenic differentiation of the tumor cells.[8][10]
Caption: Ehmt2-Wnt signaling pathway in ERMS.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an Ehmt2 inhibitor in a mouse xenograft model.
Caption: In vivo efficacy study workflow.
Logical Relationship of Ehmt2 Inhibition and Cellular Outcomes
This diagram shows the logical progression from Ehmt2 inhibition to the observed cellular and physiological effects.
Caption: Cellular effects of Ehmt2 inhibition.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors | MDPI [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma | eLife [elifesciences.org]
- 9. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of EHMT1/2 rescues synaptic damage and motor impairment in a PD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring H3K9me2 Levels After Ehmt2-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] The H3K9me2 mark is a key component of repressive chromatin and is generally associated with gene silencing.[1][2][3] Overexpression of EHMT2 has been implicated in various diseases, including cancer, by silencing tumor suppressor genes.[3][4][5]
Ehmt2-IN-1 is a small molecule inhibitor designed to specifically target the catalytic activity of EHMT2. By inhibiting EHMT2, this compound prevents the methylation of H3K9, leading to a decrease in global and locus-specific H3K9me2 levels.[4][6] This reduction in the repressive H3K9me2 mark can lead to the reactivation of silenced genes, making EHMT2 inhibitors a promising class of therapeutic agents.[4][7]
These application notes provide detailed protocols for quantifying the changes in H3K9me2 levels following treatment with this compound using three standard molecular biology techniques: Western Blotting, Immunofluorescence (IF), and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Mechanism of Action of this compound
The primary mechanism of this compound is the direct inhibition of the EHMT2 enzyme. This prevents the transfer of methyl groups to histone H3 at lysine 9, thereby reducing H3K9me2 levels and reversing the associated gene silencing.
Caption: EHMT2 inhibition pathway.
Quantitative Data on EHMT2 Inhibition
The following table summarizes quantitative data from studies using EHMT2 inhibitors. These results demonstrate the expected effect of reducing H3K9 methylation levels. While specific data for this compound may vary, these examples using similar inhibitors provide a baseline for expected outcomes.
| Inhibitor | Cell Line | Concentration | Treatment Duration | H3K9me2 Reduction (Method) | Reference |
| BIX-01294 | Mouse ES | 2 µM | 48 hours | Significant decrease (Chromatin Immunoprecipitation) | [6] |
| BIX-01294 | Various | 1-5 µM | 24-72 hours | Reversible reduction in bulk levels (Cellular Assays) | [6] |
| BIX-01294 | HEK293T | 3 µM | 24 hours | ~18-35% decrease (Immunoassay / IF Analysis) | [8] |
| BIX-01294 | HEK293T | 5 µM | 24 hours | ~42-52% decrease (Immunoassay / IF Analysis) | [8] |
| UNC0638 | Human Erythroid Cells | 500 nM | 4 days | Significant decrease (Western Blot) | [7] |
| UNC0642 | P301S Tau Mice | 1 mg/kg | 3 injections | Significant decrease in PFC neurons (Immunofluorescence) | [9] |
Experimental Protocols
Three primary methods are recommended for measuring H3K9me2 levels:
-
Western Blotting: To assess global changes in H3K9me2 levels in the total histone population.
-
Immunofluorescence (IF): To visualize and quantify changes in H3K9me2 levels within individual cells and observe its nuclear distribution.
-
ChIP-seq: To identify genome-wide changes in H3K9me2 occupancy at specific gene promoters or other genomic regions.
Western Blotting for Global H3K9me2 Levels
This protocol details the detection of total H3K9me2 levels from histone extracts.
Caption: Western Blotting experimental workflow.
A. Materials and Reagents:
-
RIPA buffer or specialized histone extraction buffer
-
Protease and phosphatase inhibitors
-
Bradford or BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-12% gradient recommended for histone resolution)[10]
-
PVDF or nitrocellulose membranes[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies:
-
HRP-conjugated secondary antibody[11]
-
Enhanced Chemiluminescence (ECL) detection reagents[11]
-
Imaging system (e.g., Licor Odyssey, ChemiDoc)
B. Protocol:
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Harvest cells and perform histone extraction. An acid extraction method is recommended for enriching histones.[10][11] Alternatively, for a quicker assessment, whole-cell lysates can be prepared using RIPA buffer followed by sonication to shear chromatin. Note that when using whole-cell lysates, chromatin-bound histones can be lost in the pellet if samples are centrifuged after sonication.[13]
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.[12]
-
Load equal amounts of protein (10-20 µg) onto a high-percentage SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Confirm successful transfer by Ponceau S staining.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-H3K9me2 antibody (e.g., 1:1000-1:2000 dilution) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2500 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
Quantify the band intensities using software like ImageJ.[10]
-
Normalize the H3K9me2 signal to the Total H3 signal for each sample to determine the relative change in H3K9me2 levels.
-
Immunofluorescence (IF) for Cellular H3K9me2 Levels
This protocol allows for the visualization of H3K9me2 within the nucleus, providing spatial context and single-cell quantification.
Caption: Immunofluorescence experimental workflow.
A. Materials and Reagents:
-
Glass coverslips or imaging-grade multi-well plates
-
Fixation solution: 4% formaldehyde in PBS[14]
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS[14][15]
-
Blocking buffer: 5-10% normal goat serum in PBS with 0.3% Triton X-100[14][16]
-
Primary antibody: Anti-H3K9me2 (e.g., Millipore 07-441)[17]
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Fluorescence or confocal microscope
B. Protocol:
-
Cell Preparation:
-
Seed cells onto glass coverslips in a culture dish and allow them to adhere.
-
Treat cells with this compound and a vehicle control as required.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.[14][16]
-
Dilute the primary anti-H3K9me2 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) and incubate overnight at 4°C.[14]
-
Wash three times with PBS for 5 minutes each.[14]
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature in the dark.[15]
-
Wash three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Using imaging software (e.g., ImageJ, CellProfiler), define the nuclear region based on the DAPI signal.
-
Measure the mean fluorescence intensity of the H3K9me2 signal within the nucleus for a large number of cells (>30 per condition).[17]
-
Compare the average intensity between treated and control groups to quantify the change in H3K9me2 levels.
-
Chromatin Immunoprecipitation (ChIP-seq) for Genome-wide H3K9me2 Profiling
ChIP-seq is a powerful technique to map the genomic locations of H3K9me2 and determine how these patterns change after this compound treatment.
Caption: ChIP-seq experimental workflow.
A. Materials and Reagents:
-
Formaldehyde (37%)
-
Glycine
-
Lysis and wash buffers (RIPA-based buffers are common)
-
Protease inhibitors
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade anti-H3K9me2 antibody (e.g., Abcam ab1220)[18]
-
Protein A/G magnetic beads[18]
-
Elution buffer (e.g., TE + 1% SDS)[18]
-
Proteinase K[18]
-
DNA purification kit (e.g., Machery Nagel, Qiagen)[18]
-
NGS library preparation kit
B. Protocol:
-
Chromatin Preparation:
-
Treat cells with this compound and a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[18]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Set aside a small portion of the lysate as the "input" control.[18]
-
Incubate the remaining chromatin overnight at 4°C with the anti-H3K9me2 antibody.[18]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.[18]
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.[18]
-
-
DNA Purification:
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol.
-
Sequence the libraries on an NGS platform (e.g., Illumina).[18]
-
-
Data Analysis:
-
Align sequence reads to the reference genome.
-
Perform peak calling to identify regions enriched for H3K9me2.
-
Use differential binding analysis to compare H3K9me2 enrichment between this compound treated and control samples, identifying regions that lose H3K9me2 upon inhibitor treatment.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. EHMT2 - Wikipedia [en.wikipedia.org]
- 3. Increased expression of EHMT2 associated with H3K9me2 level contributes to the poor prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Histone Methylation (H3K9me3) Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting [bio-protocol.org]
- 11. Western blot of histones [bio-protocol.org]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 15. ptglab.com [ptglab.com]
- 16. epigentek.com [epigentek.com]
- 17. Analysis of karyotypes, DNA methylation, and H3K9me2 immunofluorescence [bio-protocol.org]
- 18. ChIP-seq sample and library preparation [bio-protocol.org]
Application Notes and Protocols for Apoptosis Assays Using Ehmt2 Inhibitors in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic modifications are primarily associated with gene silencing. In various hematological malignancies, including leukemia, the overexpression of Ehmt2 has been linked to the suppression of tumor suppressor genes, leading to uncontrolled cell proliferation and survival.
The inhibition of Ehmt2 has emerged as a promising therapeutic strategy for leukemia. Small molecule inhibitors targeting Ehmt2 can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis. This document provides detailed application notes and protocols for conducting apoptosis assays in leukemia cell lines using a generic Ehmt2 inhibitor, referred to herein as Ehmt2-IN-1. The data and protocols are based on published results for well-characterized Ehmt2 inhibitors such as BIX-01294, UNC0638, and UNC0642.
Mechanism of Action: Ehmt2 Inhibition and Apoptosis Induction
Ehmt2 inhibitors function by competitively binding to the active site of the Ehmt2 enzyme, preventing the transfer of methyl groups to H3K9. The reduction in H3K9me2 levels at gene promoters leads to a more open chromatin structure, allowing for the transcription of previously silenced genes. In leukemia cells, this includes the re-expression of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
The induction of apoptosis by Ehmt2 inhibition is a multi-faceted process involving both the intrinsic and extrinsic pathways, as well as the induction of endoplasmic reticulum (ER) stress.
-
Intrinsic Apoptosis Pathway: Ehmt2 inhibition leads to an altered balance of the Bcl-2 family proteins. The expression of the pro-apoptotic protein Bax is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated.[1] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.
-
Extrinsic Apoptosis Pathway: Inhibition of Ehmt2 can also sensitize leukemia cells to extrinsic death signals. Studies have shown that treatment with Ehmt2 inhibitors can upregulate the expression of death receptors like DR4 and DR5 on the cell surface.[2] Binding of their respective ligands (e.g., TRAIL) triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
-
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged ER stress, which can be induced by Ehmt2 inhibition, leads to the activation of apoptotic signaling cascades.[2] Key components of ER stress-induced apoptosis include the activation of the PERK-eIF2α-ATF4-CHOP pathway. CHOP, a transcription factor, plays a central role in promoting apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.
Quantitative Data on Apoptosis Induction
The following tables summarize the efficacy of various Ehmt2 inhibitors in inducing apoptosis and inhibiting the growth of different leukemia cell lines.
Table 1: IC50 Values of Ehmt2 Inhibitors in Leukemia Cell Lines
| Inhibitor | Leukemia Cell Line | Assay Type | IC50 (µM) | Reference |
| BIX-01294 | T-ALL Cell Lines (mean) | Cell Viability | 2.52 ± 1.81 | [3] |
| UNC0638 | T-ALL Cell Lines (mean) | Cell Viability | 2.53 ± 1.16 | [3] |
| UNC0642 | T-ALL Cell Lines (mean) | Cell Viability | 3.49 ± 1.54 | [3] |
| BIX-01294 | Multiple Myeloma Cell Lines | Cell Viability | 1.2 - 3.39 | [4] |
| UNC0638 | Multiple Myeloma Cell Lines | Cell Viability | 2.71 - 7.4 | [4] |
| UNC0642 | K562 (CML) | Growth Inhibition (7 days) | ~2.0 | [5] |
Table 2: Percentage of Apoptotic Cells after Treatment with Ehmt2 Inhibitors
| Leukemia Cell Line | Inhibitor | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| K562 (CML) | Thymoquinone (JAK/STAT inhibitor) | 23 | 72 | ~91% | [6] |
| K562 (CML) | As4S4 | 40 | Not Specified | Significantly Increased | [7] |
| MOLT-4 (T-ALL) | BIX-01294 | Not Specified | Not Specified | Significantly Increased | [1] |
| Jurkat (T-ALL) | BIX-01294 | Not Specified | Not Specified | Significantly Increased | [1] |
Note: Data for direct percentage of apoptosis with specific Ehmt2 inhibitors across a wide range of leukemia cell lines is limited in the public domain. The provided data serves as an example of apoptosis quantification.
Experimental Protocols
Leukemia Cell Culture and Treatment with this compound
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, MOLM-13)
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture leukemia cells in suspension in RPMI-1640 medium supplemented with FBS and antibiotics.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Seed cells into appropriate culture plates at the desired density (e.g., 5 x 10^5 cells/mL for a 6-well plate).
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock.
-
Add the desired final concentrations of this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
Materials:
-
Treated and control leukemia cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed 100 µL of cell suspension per well in a white-walled 96-well plate at a density of 2 x 10^5 cells/mL.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
A. Lysate Preparation from Suspension Cells:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
B. Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions: anti-Bax 1:1000, anti-Bcl-2 1:1000, anti-cleaved caspase-3 1:500, anti-PARP 1:1000, anti-β-actin 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of apoptosis induction by Ehmt2 inhibition.
Caption: Workflow for apoptosis assays in leukemia cells.
Caption: Signaling pathways in Ehmt2 inhibitor-induced apoptosis.
References
- 1. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ehmt2-IN-1 in Embryonic Stem Cell DNA Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ehmt2-IN-1, a potent inhibitor of Euchromatic Histone Lysine Methyltransferase 2 (Ehmt2), to investigate its role in regulating DNA methylation in embryonic stem cells (ESCs). This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis, alongside critical data and pathway diagrams to facilitate experimental design and interpretation.
Introduction
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This histone modification is a hallmark of transcriptional repression. In the context of embryonic stem cells, Ehmt2 plays a pivotal role in maintaining the delicate balance between pluripotency and differentiation. It contributes to the silencing of developmental genes, thereby preserving the undifferentiated state. Furthermore, Ehmt2 is intricately linked to DNA methylation, as it can recruit DNA methyltransferases (DNMTs) to specific genomic loci, leading to the establishment and maintenance of DNA methylation patterns that are essential for proper embryonic development.
This compound is a potent small molecule inhibitor of both EHMT1 and EHMT2. By inhibiting the catalytic activity of Ehmt2, this compound provides a powerful tool to dissect the functional consequences of H3K9 methylation in ESCs. Its use can help elucidate the mechanisms by which Ehmt2-mediated gene silencing and subsequent DNA methylation changes influence ESC fate decisions.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and other relevant Ehmt2 inhibitors. This data is essential for designing effective experiments to probe Ehmt2 function in embryonic stem cells.
| Inhibitor | Target(s) | IC50 | Typical Working Concentration (in ESCs) | Typical Treatment Duration (in ESCs) |
| This compound | EHMT1, EHMT2 | <100 nM (for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2)[1] | 100 nM - 1 µM (extrapolated) | 24 - 72 hours (extrapolated) |
| BIX-01294 | EHMT2 (G9a), GLP | G9a: 1.9 µM, GLP: 0.7 µM[2] | 1 - 5 µM | 24 - 96 hours |
| UNC0642 | EHMT2 (G9a), GLP | G9a: <2.5 nM[3] | 0.1 - 1 µM | 24 - 96 hours |
Note: The typical working concentration and treatment duration for this compound in ESCs are extrapolated based on its high potency and protocols for similar inhibitors. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific ESC line and experimental setup.
Signaling and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Ehmt2 signaling pathway in embryonic stem cells.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on DNA methylation and gene expression in mouse embryonic stem cells (mESCs).
Protocol 1: Mouse Embryonic Stem Cell Culture and this compound Treatment
Materials:
-
Mouse embryonic stem cells (e.g., E14, R1)
-
DMEM (high glucose) supplemented with 15% FBS, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM 2-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF)
-
0.1% Gelatin-coated tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Trypsin-EDTA (0.25%)
-
PBS (calcium and magnesium-free)
Procedure:
-
Cell Culture: Culture mESCs on gelatin-coated plates in the presence of LIF to maintain pluripotency. Passage cells every 2-3 days to maintain an undifferentiated state.
-
Seeding for Experiment: Seed mESCs at a density of 1-2 x 10^5 cells/well in a 6-well plate and allow them to attach overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in mESC culture medium at the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). Monitor cell morphology daily.
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them by trypsinization for downstream analysis.
Protocol 2: Analysis of DNA Methylation by Bisulfite Sequencing
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers for target genomic regions
-
Taq polymerase suitable for bisulfite-treated DNA
-
Gel extraction kit
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control mESCs using a commercial kit according to the manufacturer's instructions.
-
Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target genomic regions (e.g., promoters of pluripotency or developmental genes) using primers designed to be specific for the bisulfite-converted DNA.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to analyze the methylation status of individual CpG sites.
-
Next-Generation Sequencing (NGS): For genome-wide analysis, prepare libraries from the bisulfite-converted DNA and perform sequencing on an NGS platform.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site. Compare the methylation levels between this compound-treated and control samples.
Protocol 3: Analysis of Gene Expression
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Pou5f1/Oct4, Nanog, Sox2, Dnmt1, Dnmt3a, Dnmt3b, and lineage-specific markers) and a housekeeping gene (e.g., Gapdh, Actb)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Total RNA Extraction: Extract total RNA from this compound-treated and control mESCs.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
B. Western Blotting for H3K9me2 Levels
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control mESCs and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal to determine the relative change in H3K9me2 levels.
Conclusion
This compound is a valuable chemical probe for investigating the role of Ehmt2 in regulating the epigenetic landscape of embryonic stem cells. The protocols and data provided herein offer a solid foundation for researchers to explore the intricate connections between histone methylation, DNA methylation, and gene expression in the context of pluripotency and early development. As with any new inhibitor, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
Application of Ehmt2-IN-1 in Alzheimer's Disease Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Ehmt2 inhibitors, specifically focusing on compounds like UNC0642 and BIX01294, in the context of Alzheimer's disease (AD) research. It includes a summary of their mechanism of action, key quantitative findings from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to Ehmt2 in Alzheimer's Disease
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark.[1][2] Research has increasingly pointed to the dysregulation of epigenetic mechanisms in the pathology of Alzheimer's disease.[3][4] In the context of AD, Ehmt2/G9a is upregulated in the brains of both patients and animal models, leading to increased H3K9me2 levels.[1][2] This epigenetic silencing is associated with the repression of genes crucial for synaptic plasticity and cognitive function, such as those encoding glutamate receptors and brain-derived neurotrophic factor (BDNF).[2][5] Consequently, the inhibition of Ehmt2/G9a has emerged as a promising therapeutic strategy to counteract the cognitive decline and neuropathology associated with AD.[3][6]
Mechanism of Action
Ehmt2 inhibitors, such as UNC0642 and BIX01294, function by blocking the catalytic activity of the Ehmt2/G9a enzyme. This inhibition leads to a reduction in global H3K9me2 levels, thereby reactivating the expression of silenced genes essential for neuronal function and memory.[3][7] Studies have demonstrated that this mechanism can lead to a variety of beneficial downstream effects, including the restoration of synaptic plasticity, reduction of neuroinflammation, decreased oxidative stress, and a reduction in β-amyloid plaque burden.[3][8] One identified pathway involves the increased expression of Glia Maturation Factor β (GMFB), which plays a role in neuroprotection.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of Ehmt2 inhibitors in various models of Alzheimer's disease.
Table 1: Effects of Ehmt2 Inhibitors on AD Pathology and Cognition in Mouse Models
| Parameter | Animal Model | Treatment | Dosage & Duration | Key Findings | Reference(s) |
| Cognitive Function | 5XFAD Mice | UNC0642 | Not specified | Rescued cognitive impairment. | [3][9] |
| SAMP8 Mice | UNC0642 | 5 mg/kg/day (oral gavage) for 4 weeks | Rescued cognitive decline. | [1] | |
| H3K9me2 Levels | 5XFAD Mice | UNC0642 | Not specified | Decreased H3K9me2 levels in the hippocampus. | [3] |
| SAMP8 Mice | UNC0642 | 5 mg/kg/day (oral gavage) for 4 weeks | Reversed high levels of H3K9me2. | [1] | |
| β-Amyloid Plaques | 5XFAD Mice | UNC0642 | Not specified | Reduced β-amyloid plaques. | [3][9] |
| Neuroinflammation | 5XFAD Mice | UNC0642 | Not specified | Reduced neuroinflammatory markers (e.g., Il-6, Tnf-α). | [3][9] |
| Synaptic Markers | 5XFAD Mice | UNC0642 | Not specified | Increased levels of Synaptophysin (SYN) and BDNF. | [3][9] |
| Glutamate Receptors | FAD Mice | BIX01294 | Not specified | Restored expression of AMPA and NMDA receptors. | [7][10] |
Table 2: Effects of Ehmt2 Inhibitors in Other AD Models
| Parameter | Model | Treatment | Concentration & Duration | Key Findings | Reference(s) |
| Aβ Aggregates | C. elegans (CL2006) | Raltitrexed | Not specified | Reduced Aβ aggregates by up to 47%. | [11][12] |
| AMPAR Currents | Human Stem Cell-Derived Cortical Neurons | BIX01294 | 0.25 µM or 0.5 µM (overnight) | Restored AMPAR currents after Aβ treatment. | [10] |
| EHMT1/2 mRNA | Aβ-treated human stem cell-derived neurons | Aβ treatment | 1 µM for 3 days | Significantly increased EHMT1 mRNA levels. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Ehmt2 inhibitors in Alzheimer's disease research.
In Vivo Treatment of AD Mouse Models
Objective: To assess the in vivo efficacy of an Ehmt2 inhibitor in a mouse model of Alzheimer's disease.
Materials:
-
Alzheimer's disease mouse model (e.g., 5XFAD or SAMP8) and wild-type controls.
-
Ehmt2 inhibitor (e.g., UNC0642).
-
Vehicle control (e.g., 2% w/v (2-hydroxypropyl)-β-cyclodextrin).
-
Oral gavage needles.
-
Standard animal housing and care facilities.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Wild-type + Vehicle, AD model + Vehicle, AD model + Ehmt2 inhibitor).
-
Drug Preparation: Prepare the Ehmt2 inhibitor solution in the vehicle at the desired concentration (e.g., for a 5 mg/kg dose of UNC0642).
-
Administration: Administer the Ehmt2 inhibitor or vehicle control to the mice daily via oral gavage for the specified duration (e.g., 4 weeks).[1]
-
Behavioral Testing: Following the treatment period, perform cognitive and behavioral tests such as the Novel Object Recognition Test (NORT) and Object Location Test (OLT).[1][3]
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) for further molecular and histological analysis.
Western Blot Analysis of H3K9me2 and Other Proteins
Objective: To quantify the levels of H3K9me2 and other proteins of interest in brain tissue samples.
Materials:
-
Brain tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K9me2, anti-Ehmt2, anti-Synaptophysin, anti-β-actin or anti-GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Novel Object Recognition Test (NORT)
Objective: To assess short- and long-term recognition memory.
Materials:
-
Open field arena (e.g., 90-degree, two-arm maze).[1]
-
Two identical objects for the familiarization phase.
-
One familiar object and one novel object for the testing phase.
-
Video recording and analysis software.
Procedure:
-
Habituation: Habituate each mouse to the empty arena for 10 minutes per day for 3 days.[1]
-
Familiarization Phase: On day 4, place two identical objects in the arena and allow the mouse to explore freely for 10 minutes.[1]
-
Short-Term Memory Test: After a short retention interval (e.g., 1 hour), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5-10 minutes).
-
Long-Term Memory Test: After a longer retention interval (e.g., 24 hours), repeat the testing phase with a different novel object.
-
Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Signaling Pathway of Ehmt2 Inhibition in Alzheimer's Disease
Caption: Signaling pathway of Ehmt2 inhibition in Alzheimer's disease.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo studies with Ehmt2 inhibitors.
Conclusion
The inhibition of Ehmt2/G9a presents a compelling therapeutic avenue for Alzheimer's disease. By targeting a key epigenetic mechanism that is dysregulated in the disease, Ehmt2 inhibitors have demonstrated the potential to restore cognitive function and mitigate key pathological features in preclinical models. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic utility of Ehmt2 inhibition in the context of neurodegenerative diseases.
References
- 1. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Modifications in Alzheimer’s Disease [mdpi.com]
- 5. Histone Methylation, Energy Metabolism, and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aginganddisease.org [aginganddisease.org]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease [aginganddisease.org]
- 9. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Histone Methyltransferases EHMT1/2 Reverses β Amyloid-Induced Loss of AMPAR Currents in Human Stem Cell-Derived Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing of Raltitrexed as an Effective G9a/EHMT2 Inhibitor and Promising Anti-Alzheimer’s Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Ehmt2-IN-1 with Chemotherapy in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a critical enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is predominantly associated with transcriptional repression.[1] In numerous cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and contributing to cancer cell proliferation, survival, and drug resistance.[1][3][4]
Ehmt2-IN-1 represents a class of potent and selective inhibitors of EHMT2. For the purpose of these application notes, we will focus on UNC0642, a well-characterized and widely used EHMT2 inhibitor, as a representative molecule for this compound. Inhibition of EHMT2 with compounds like UNC0642 has been shown to reactivate silenced tumor suppressor genes, induce apoptosis, and, significantly, sensitize cancer cells to conventional chemotherapeutic agents and immunotherapy.[3][5][6] These notes provide an overview of the applications and protocols for combining this compound (exemplified by UNC0642) with chemotherapy in preclinical cancer research.
Mechanism of Action: Synergistic Anti-Cancer Effects
Combining this compound with chemotherapy leverages a multi-pronged attack on cancer cells. EHMT2 inhibition can enhance the efficacy of chemotherapy through several mechanisms:
-
Reactivation of Tumor Suppressor Genes: By preventing H3K9 methylation, this compound can lead to the re-expression of silenced tumor suppressor genes, which can inhibit cell growth and promote apoptosis.
-
Induction of Apoptosis: EHMT2 inhibition has been shown to induce apoptosis in cancer cells, which can be synergistic with the cytotoxic effects of chemotherapy.[7][8]
-
Modulation of DNA Damage Repair: EHMT2 is involved in DNA repair pathways. Its inhibition can impair the cancer cells' ability to repair the DNA damage induced by chemotherapeutic agents, leading to increased cell death.[3]
-
Sensitization to Immune Checkpoint Blockade: EHMT2 inhibition can also alter the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1.[3][9]
Featured Applications
The combination of this compound with chemotherapy has shown promise in various cancer types, including:
-
Triple-Negative Breast Cancer: Sensitization to alkylating agents.[3]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Overcoming cisplatin resistance.[5]
-
Multiple Myeloma: Synergistic effects with proteasome inhibitors like carfilzomib.[6][10]
-
Bladder Cancer: Induction of apoptosis and suppression of tumor growth.[7]
-
Hepatocellular Carcinoma: Increased sensitivity to cisplatin.[4][11]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of EHMT2 inhibitors with chemotherapy.
Table 1: In Vitro Efficacy of UNC0642 as a Single Agent and in Combination
| Cell Line | Cancer Type | Agent(s) | IC50 / Effect | Reference |
| T24 | Bladder Cancer | UNC0642 | 9.85 ± 0.41 µM | [7] |
| J82 | Bladder Cancer | UNC0642 | 13.15 ± 1.72 µM | [7] |
| 5637 | Bladder Cancer | UNC0642 | 9.57 ± 0.37 µM | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | UNC0642 | Low IC50 | [8] |
| SAS-CR | Cisplatin-Resistant HNSCC | Cisplatin + UNC0638 (1µM) | Decreased IC50 for Cisplatin | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | UNC0642 + Carfilzomib | Synergistic increase in cell death | [6][10] |
| HuH7 | Hepatocellular Carcinoma | Cisplatin + BIX-01294 | Increased sensitivity to cisplatin | [4][11] |
| SNU387 | Hepatocellular Carcinoma | Cisplatin + BIX-01294 | Increased sensitivity to cisplatin | [4][11] |
Table 2: In Vivo Efficacy of UNC0642 in Combination Therapy
| Cancer Model | Treatment Group | Dosing and Schedule | Outcome | Reference |
| 4T1 Triple-Negative Breast Cancer (BALB/c mice) | UNC0642 + anti-PD-1 | UNC0642: 10 mg/kg, i.p., every two days; anti-PD-1: 200 µ g/mouse , every two days | Strong inhibition of tumor growth, with some tumor shrinkage | [3][9] |
| J82 Bladder Cancer Xenograft (nude mice) | UNC0642 | 5 mg/kg, i.p., every other day for 11 days | Significant suppression of tumor growth | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of synergistic anti-cancer effect.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, T24 for bladder cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (UNC0642)
-
Chemotherapeutic agent (e.g., Temozolomide, Cisplatin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1.5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.[12]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at the desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT reagent to each well.[12]
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Apoptosis Assay (Annexin V-PI Staining)
This protocol is for quantifying apoptosis in cancer cells following combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (UNC0642)
-
Chemotherapeutic agent (e.g., Carfilzomib)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound and/or the chemotherapeutic agent at the desired concentrations for 24-48 hours.[13]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Protocol 3: In Vivo Xenograft/Syngeneic Tumor Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy or immunotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice for xenografts) or immunocompetent mice (e.g., BALB/c for syngeneic models)
-
Cancer cell line (e.g., J82 for bladder cancer xenograft, 4T1 for syngeneic breast cancer model)
-
This compound (UNC0642)
-
Chemotherapeutic or immunotherapeutic agent (e.g., anti-PD-1)
-
Vehicle solution (e.g., 55% PBS, 40% PEG300, 5% Tween 80)[9]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 60-100 mm³).[9]
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (n=6-8 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Chemo/Immunotherapy
-
Group 4: this compound + Chemo/Immunotherapy
-
-
Administer the treatments as per the determined schedule. For example, for the 4T1 model:
-
-
Tumor Monitoring:
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.
-
Conclusion
The combination of this compound with chemotherapy or immunotherapy presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data provided in these application notes offer a foundation for researchers to design and execute preclinical studies to further explore the therapeutic potential of this combination approach. Careful optimization of dosing and scheduling for specific cancer models will be crucial for successful translation.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone methyltransferase inhibitor UNC0642 promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. High Expression of G9a Induces Cisplatin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol Sensitizes Carfilzomib-Induced Apoptosis via Promoting Oxidative Stress in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Ehmt2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Ehmt2-IN-1, a potent inhibitor of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2) and EHMT1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule inhibitor that targets the catalytic activity of both EHMT2 (also known as G9a) and its closely related homolog EHMT1 (also known as GLP).[1] It functions by preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 9 (H3K9), a key epigenetic mark associated with transcriptional repression.[2] By inhibiting EHMT1/2, this compound leads to a reduction in H3K9 mono- and di-methylation (H3K9me1 and H3K9me2), which can result in the reactivation of silenced genes.[2][3]
Q2: I'm observing a phenotype in my cells treated with this compound. How can I be sure it's an on-target effect related to EHMT2 inhibition?
This is a critical question in pharmacological studies. To confirm that your observed phenotype is a direct result of EHMT2 inhibition, you should perform a series of validation experiments:
-
Genetic knockdown: Use siRNA or shRNA to specifically knockdown the expression of EHMT2 and/or EHMT1.[2] If the phenotype of the genetic knockdown recapitulates the effect of this compound treatment, it provides strong evidence for an on-target mechanism.
-
Rescue experiment: If your phenotype is due to the inhibition of EHMT2, overexpressing a form of EHMT2 that is resistant to this compound (if available) while treating with the inhibitor should rescue the phenotype. Alternatively, if the phenotype is due to the altered expression of a downstream gene, modulating the expression of that gene may rescue the effect.[4]
-
Confirm target engagement: Directly measure the intended downstream effect of EHMT2 inhibition, which is the reduction of global or gene-specific H3K9me2 levels using Western Blot or Chromatin Immunoprecipitation (ChIP), respectively.
Q3: this compound inhibits both EHMT1 and EHMT2. How can I distinguish which enzyme is responsible for my observed phenotype?
Since this compound is a dual inhibitor, dissecting the individual contributions of EHMT1 and EHMT2 can be challenging. Here are some strategies:
-
Compare with selective inhibitors (if available): While this compound is a dual inhibitor, other compounds may have different selectivity profiles. For example, A-366 is reported to be more selective for G9a (EHMT2) over GLP (EHMT1).[1] Comparing the effects of such compounds might provide clues.
-
Individual genetic knockdowns: The most definitive way to distinguish the roles of EHMT1 and EHMT2 is to perform separate siRNA or shRNA-mediated knockdowns for each enzyme and compare the resulting phenotypes to that of this compound treatment.[5]
-
Consult the literature: EHMT1 and EHMT2 have both distinct and overlapping functions.[5][6] Reviewing published studies on the specific biological process you are investigating may provide insights into whether EHMT1 or EHMT2 is the more likely mediator of the observed effect.
Q4: I suspect my results are due to off-target effects of this compound. What are the common off-targets for histone methyltransferase inhibitors?
While a specific broad-panel selectivity screen for this compound is not publicly available, off-target effects for small molecule inhibitors are a general concern.[7] Potential off-targets can include:
-
Other methyltransferases: Due to structural similarities in the SAM-binding pocket, inhibitors can sometimes cross-react with other histone or protein methyltransferases.
-
Kinases: The ATP-binding pocket of kinases can sometimes be targeted by small molecules designed for other enzymes.
-
Other epigenetic modifiers: Proteins involved in chromatin biology may have binding pockets that accommodate similar chemical scaffolds.
To investigate potential off-target effects, consider performing a broad-panel screen (e.g., a commercial kinase panel) to identify other proteins that this compound may inhibit.
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in global H3K9me2 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Start with a concentration range that brackets the reported cellular IC50 (<100 nM).[1] |
| High Histone Turnover | In rapidly dividing cells, histone turnover might be high, requiring higher concentrations or longer treatment times to observe a significant reduction in H3K9me2. |
| Poor Antibody Quality | Use a well-validated antibody for H3K9me2 in your Western blot analysis. Check the antibody datasheet for recommended applications and dilutions. Include positive and negative controls. |
| Technical Issues with Western Blot | Ensure complete protein transfer, proper blocking, and adequate washing steps. Use a loading control (e.g., total Histone H3) to normalize your results. |
Problem 2: Phenotype observed with this compound is not replicated with EHMT2/EHMT1 knockdown.
| Possible Cause | Troubleshooting Step |
| Off-Target Effect of this compound | This is a strong indication of an off-target effect. The phenotype is likely caused by the inhibition of a different protein. |
| Incomplete Knockdown | Verify the knockdown efficiency of your siRNA/shRNA at both the mRNA (qRT-PCR) and protein (Western blot) levels. Aim for >70% knockdown. |
| Compensation by other proteins | In some cases, the cell may compensate for the loss of EHMT2/EHMT1 upon genetic knockdown, masking the phenotype. This is less likely to occur with acute chemical inhibition. |
| This compound has non-enzymatic effects | The inhibitor might be disrupting a protein-protein interaction of EHMT2/EHMT1 that is independent of its catalytic activity. |
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Peptide Assay) | IC50 (Cellular) | Reference |
| This compound | EHMT1, EHMT2 | <100 nM | <100 nM | [1] |
| UNC0642 | G9a (EHMT2), GLP (EHMT1) | <2.5 nM (G9a) | - | [1] |
| BIX-01294 | G9a (EHMT2), GLP (EHMT1) | 1.7 µM (G9a), 0.9 µM (GLP) | - | |
| A-366 | G9a (EHMT2), GLP (EHMT1) | 3.3 nM (G9a), 38 nM (GLP) | - | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Global H3K9me2 Levels
1. Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid. 2. Protein Quantification:
-
Quantify the extracted histone protein concentration using a BCA or Bradford assay. 3. Gel Electrophoresis and Transfer:
-
Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane. 4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control on a separate blot or after stripping.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence. 5. Analysis:
-
Quantify band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Gene-Specific H3K9me2
1. Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and isolate nuclei.
-
Sonciate the chromatin to an average fragment size of 200-500 bp. 2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 (e.g., Abcam ab1220) or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes. 3. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads. 4. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit. 5. qPCR Analysis:
-
Perform qPCR using primers specific for the promoter region of a known EHMT2 target gene (e.g., a gene known to be silenced by H3K9me2) and a negative control region (e.g., a constitutively active gene).
-
Analyze the data using the percent input method.
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: Simplified signaling pathway of EHMT1/EHMT2 and the action of this compound.
Caption: Logical flowchart for troubleshooting experimental results with this compound.
References
- 1. Chromatin immunoprecipitation assay [bio-protocol.org]
- 2. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma | eLife [elifesciences.org]
Technical Support Center: Troubleshooting Unexpected Results with Ehmt2-IN-1 in Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ehmt2-IN-1 and other EHMT2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cell viability?
Generally, inhibition of EHMT2 is expected to decrease cell viability in cancer cell lines. EHMT2 is often overexpressed in various cancers, where it plays a role in silencing tumor suppressor genes.[1] By inhibiting EHMT2, compounds like this compound can lead to the re-expression of these genes, which can in turn induce apoptosis and reduce cell proliferation.[2][3]
Q2: I'm observing an increase in cell viability, or no effect, after treating my cells with this compound. What could be the reason?
This is an unexpected but not unheard-of result. Several factors could contribute to this observation:
-
Cell Line Specific Effects: The cellular context is critical. In some specific cell types, EHMT2 inhibition might not lead to a significant decrease in viability or could even have paradoxical effects. For instance, in certain contexts, EHMT2 inhibition has been shown to paradoxically enhance the transcription of some genes.
-
Off-Target Effects: The inhibitor might have off-target effects that promote cell survival or proliferation in your specific cell model. It is crucial to consult the literature for known off-target effects of the specific inhibitor you are using.
-
Assay Interference: The inhibitor itself might be interfering with the components of your cell viability assay, leading to inaccurate readings. This is discussed in more detail in the troubleshooting guides below.
-
Compensatory Mechanisms: Cells can sometimes adapt to the inhibition of a specific pathway by upregulating compensatory signaling pathways that promote survival.
Q3: Are there known off-target effects for commonly used EHMT2 inhibitors?
Yes, some off-target effects have been reported for widely used EHMT2 inhibitors:
-
UNC0638: Has been shown to have modest antagonist activity at the M2 muscarinic acetylcholine receptor.[4]
-
BIX-01294: Has been noted for its cellular toxicity and potential to suppress EGFR signaling.[5] It can also inhibit the methylation of non-histone substrates like DNMT1.[6][7]
It is important to note that "this compound" is a generic name and the specific off-target profile will depend on the exact chemical structure of the molecule.
Troubleshooting Guides
Issue 1: Discrepancy between Expected and Observed IC50 Values
You may find that the half-maximal inhibitory concentration (IC50) for this compound in your cell viability assay is significantly different from published values or your expectations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to EHMT2 inhibition. Ensure the cell line you are using has been previously characterized for its response to EHMT2 inhibitors. |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve with a wide range of concentrations to determine the accurate IC50 in your system. |
| Assay-Specific Artifacts | The inhibitor may be interfering with the assay itself. See the specific troubleshooting guides for MTT and CellTiter-Glo assays below. |
| Cell Seeding Density | The initial number of cells seeded can influence the apparent IC50. Optimize the seeding density for your specific cell line and assay duration. |
Quantitative Data: Reported IC50 Values of EHMT2 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | Reported IC50 (µM) |
| UNC0642 | T24 (Bladder Cancer) | SRB | 9.85 ± 0.41[8] |
| UNC0642 | J82 (Bladder Cancer) | SRB | 13.15 ± 1.72[8] |
| UNC0642 | 5637 (Bladder Cancer) | SRB | 9.57 ± 0.37[8] |
| UNC0638 | MYCN-amplified Neuroblastoma | MTT | 8.3[9] |
| UNC0638 | non-MYCN-amplified Neuroblastoma | MTT | 19[9] |
| UNC0642 | MYCN-amplified Neuroblastoma | MTT | 15[9] |
| UNC0642 | non-MYCN-amplified Neuroblastoma | MTT | 32[9] |
| BIX-01294 | T-ALL cell lines | Not Specified | 2.52 ± 1.81[10] |
| UNC0638 | T-ALL cell lines | Not Specified | 2.53 ± 1.16[10] |
| UNC0642 | T-ALL cell lines | Not Specified | 3.49 ± 1.54[10] |
Issue 2: Unexpected Results with MTT Assays
The MTT assay measures cell viability based on the activity of mitochondrial reductases. Unexpected results can arise from direct interference of the compound with this process.
Troubleshooting Flowchart:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: UNC0638 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Application of Ehmt2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Ehmt2 inhibitor, Ehmt2-IN-1, in in vivo experiments. The information provided is intended to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Euchromatic Histone Lysine Methyltransferase 2 (Ehmt2), also known as G9a. Ehmt2 is an enzyme that plays a critical role in gene silencing by catalyzing the methylation of histone H3 at lysine 9 (H3K9)[1][2]. This methylation leads to the compaction of chromatin, making genes inaccessible for transcription[2]. In various cancers, Ehmt2 is overexpressed, leading to the silencing of tumor suppressor genes[1][2]. By inhibiting Ehmt2, this compound can reverse this gene silencing, reactivate tumor suppressor pathways, and induce cancer cell death[1][2].
Q2: What are the known toxicities associated with Ehmt2 inhibitors in vivo?
While specific toxicity data for "this compound" is not available, information on similar well-characterized Ehmt2 inhibitors like UNC0642, BIX-01294, and A-366 can provide insights. Preclinical studies have reported that while some Ehmt2 inhibitors are effective, they have not advanced to clinical trials due to poor pharmacokinetics, lack of specificity, and high toxicity[3]. For instance, BIX-01294 has been shown to be toxic at higher concentrations[4]. However, newer generation inhibitors like UNC0642 and A-366 have been reported to be well-tolerated in mice at specific doses with no significant impact on body weight[1][5]. It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific animal model and experimental goals.
Q3: Are there any known off-target effects of Ehmt2 inhibitors?
Achieving specificity is a significant challenge in the development of Ehmt2 inhibitors, and off-target effects can lead to unintended consequences on gene expression[2]. For example, the Ehmt2 inhibitor A-366 has been shown to have a high affinity for the human histamine H3 receptor, which represents a potential off-target interaction[6]. It is important to consult the selectivity profile of the specific inhibitor being used and consider potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed toxicity (e.g., weight loss, lethargy) in animal models. | - High dose of this compound: The administered dose may be too high for the specific animal strain or model. - Inappropriate formulation: The vehicle used for drug delivery may be causing adverse effects. - Off-target effects: The inhibitor may be interacting with other proteins, leading to toxicity. | - Dose titration: Perform a dose-response study to identify the maximum tolerated dose (MTD). Consider starting with lower doses reported for similar compounds like UNC0642 (e.g., 2.5-5 mg/kg in mice)[1][7]. - Formulation optimization: Ensure the formulation is appropriate for in vivo use. A commonly used formulation for UNC0642 is a solution of DMSO, PEG300, Tween80, and water[8]. Test the vehicle alone as a control group. - Monitor for specific off-target effects: Based on the known selectivity profile of your inhibitor, monitor for signs related to potential off-target interactions. |
| Lack of efficacy in vivo. | - Insufficient dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. - Poor bioavailability/pharmacokinetics: The inhibitor may be rapidly metabolized or cleared, or it may not reach the target tissue in sufficient concentrations. - Inappropriate administration route: The chosen route of administration may not be optimal for drug delivery. | - Increase the dose: Cautiously increase the dose, while closely monitoring for toxicity. - Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the inhibitor's concentration in plasma and target tissues over time. For UNC0642, a single 5 mg/kg IP injection in mice resulted in a plasma Cmax of 947 ng/mL[8]. - Consider alternative administration routes: While intraperitoneal (IP) injection is common for preclinical studies[5][8], other routes like oral gavage or subcutaneous injection could be explored, depending on the inhibitor's properties. |
| Variability in experimental results. | - Inconsistent drug preparation: The inhibitor may not be fully dissolved or may be degrading over time. - Inconsistent administration: Variations in injection volume or technique can lead to inconsistent dosing. - Biological variability: Differences between individual animals can contribute to variability. | - Standardize drug preparation: Prepare fresh solutions for each experiment and ensure the inhibitor is fully dissolved. Follow established formulation protocols[8]. - Standardize administration: Use precise techniques for drug administration and ensure all animals receive the correct dose. - Increase sample size: Using a larger number of animals per group can help to account for biological variability. |
Experimental Protocols
In Vivo Dosing and Administration of an Ehmt2 Inhibitor (Example: UNC0642)
This protocol is based on published studies using the Ehmt2 inhibitor UNC0642 in mouse models[1][5][7]. Note: This is an example protocol and should be optimized for your specific experimental needs.
Materials:
-
Ehmt2 inhibitor (e.g., UNC0642)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH2O
-
Sterile syringes and needles
Formulation (Example for UNC0642)[8]:
-
Prepare a stock solution of the Ehmt2 inhibitor in DMSO (e.g., 20 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 20 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.
Administration:
-
Administer the prepared solution to mice via intraperitoneal (IP) injection.
-
A common dosing regimen for UNC0642 in cancer xenograft models is 5 mg/kg every other day[5][9].
-
For neonatal mice, a lower dose of 2.5 mg/kg for 5 consecutive days has been reported to be well-tolerated[1][7].
-
A vehicle-only control group should be included in all experiments.
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Quantitative Data Summary
Table 1: In Vivo Dosing and Observations for Selected Ehmt2 Inhibitors
| Inhibitor | Animal Model | Dose | Administration Route | Frequency | Observations | Reference(s) |
| UNC0642 | Nude mice with bladder cancer xenografts | 5 mg/kg | Intraperitoneal (i.p.) | Every other day for 11 days | Inhibited tumor growth; no significant effect on body weight. | [5] |
| UNC0642 | Neonatal mice (Prader-Willi syndrome model) | 2.5 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days | Well-tolerated; no loss of body weight observed. | [1][7] |
| A-366 | Mice | Not specified | In vivo administration | Not specified | Affected proliferation and differentiation of bone marrow-derived mesenchymal stem cells. | [10] |
| BIX-01294 | Wild-type mice | 0.5 or 1 mg/kg | Intraperitoneal (i.p.) | Once daily for one week | Reduced total H3K9me2 levels in the cortex. | [11] |
Table 2: Pharmacokinetic Parameters of UNC0642 in Mice
| Parameter | Value | Animal Model | Dose and Route | Reference |
| Cmax | 947 ng/mL | Male Swiss Albino mice | 5 mg/kg, single i.p. injection | [8] |
| AUC | 1265 hr*ng/mL | Male Swiss Albino mice | 5 mg/kg, single i.p. injection | [8] |
| Brain/Plasma Ratio | 0.33 | Male Swiss Albino mice | 5 mg/kg, single i.p. injection | [8] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Ehmt2 inhibition.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ehmt2-IN-1 and Other EHMT2 Inhibitors
Welcome to the technical support center for Ehmt2-IN-1 and other EHMT2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these inhibitors and to troubleshoot common issues, particularly the inconsistent results observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other EHMT2 inhibitors?
A1: this compound and similar inhibitors, such as UNC0642 and BIX-01294, target the Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks typically associated with gene silencing and the formation of heterochromatin.[1] By inhibiting EHMT2's catalytic activity, these compounds prevent the addition of these methyl groups, leading to a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[1] This can trigger various cellular outcomes such as cell cycle arrest, apoptosis, or differentiation, depending on the cellular context.[1]
Q2: Why do I observe different responses to this compound in different cell lines?
A2: The variability in cellular responses to EHMT2 inhibitors is a well-documented phenomenon and can be attributed to several factors:
-
EHMT2 Expression Levels: The expression of EHMT2 can vary significantly among different cell lines and tumor types.[2][3][4][5][6] Cell lines with higher endogenous levels of EHMT2 may be more dependent on its activity for survival and proliferation, and thus more sensitive to its inhibition.
-
Cellular Context and Genetic Background: The genetic makeup of a cell line, including the presence of specific driver mutations (e.g., KRAS) or the status of tumor suppressor genes (e.g., p53), can influence its susceptibility to EHMT2 inhibition.[7]
-
Functional Redundancy: EHMT1 (also known as GLP) often forms a heterodimeric complex with EHMT2, and together they are the primary enzymes for H3K9me1/2.[8] The relative expression and activity of EHMT1 in a given cell line could compensate for the inhibition of EHMT2, leading to reduced efficacy.
-
Downstream Signaling Pathways: The response to EHMT2 inhibition is dictated by the specific downstream pathways that are affected in a particular cell line. For example, EHMT2 has been shown to regulate the PI3K/AKT/mTOR pathway, Wnt signaling, and apoptosis pathways, and the reliance on these pathways can differ between cell types.[9]
-
Off-Target Effects: While newer inhibitors like UNC0642 are highly selective, older compounds may have off-target effects that contribute to differential cellular responses.[10]
Q3: What are the known off-target effects of commonly used EHMT2 inhibitors?
A3: While newer probes like UNC0642 exhibit high selectivity for EHMT2/GLP over other methyltransferases, it is crucial to be aware of potential off-target effects, especially with earlier generation inhibitors like BIX-01294.[8][10] BIX-01294 has been shown to inhibit both EHMT2 and its homolog EHMT1 (GLP) with similar potency.[8] It is always recommended to consult the selectivity profile of the specific inhibitor being used and to validate key findings using a secondary inhibitor or a genetic approach (e.g., siRNA or CRISPR-mediated knockout of EHMT2).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound on cell viability. | 1. Low EHMT2 expression in the cell line. 2. Functional redundancy with EHMT1 (GLP). 3. Insufficient drug concentration or treatment duration. 4. Rapid drug metabolism by the cells. 5. Cell line is resistant due to its genetic background. | 1. Check EHMT2 expression levels in your cell line of interest using qPCR or Western blot. Compare with sensitive cell lines. 2. Consider co-inhibition of EHMT1/GLP or using a dual inhibitor. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. 4. Increase the frequency of media changes with fresh inhibitor. 5. Review the literature for known resistance mechanisms in your cell line model. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in inhibitor concentration due to improper storage or handling. 3. Differences in cell passage number. 4. Contamination of cell cultures. | 1. Ensure consistent cell seeding densities across all experiments. 2. Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Use cells within a consistent and defined passage number range. 4. Regularly test for mycoplasma contamination. |
| Observed cytotoxicity in control (untreated) cells. | 1. High concentration of the vehicle (e.g., DMSO). 2. Poor cell health prior to the experiment. | 1. Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Unexpected phenotypic changes not related to apoptosis or cell cycle arrest. | 1. Off-target effects of the inhibitor. 2. EHMT2 may regulate other cellular processes in your specific cell line. | 1. Use a structurally different EHMT2 inhibitor to confirm the phenotype. 2. Perform RNA-sequencing or proteomic analysis to identify the affected pathways. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for EHMT2 inhibitors can vary significantly across different cell lines. The following table summarizes some reported values for commonly used inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| UNC0642 | T24 (Bladder Cancer) | SRB Assay (72h) | 9.85 ± 0.41 | [11][12] |
| J82 (Bladder Cancer) | SRB Assay (72h) | 13.15 ± 1.72 | [11][12] | |
| 5637 (Bladder Cancer) | SRB Assay (72h) | 9.57 ± 0.37 | [11][12] | |
| PANC-1 (Pancreatic Cancer) | In-cell Western (H3K9me2 reduction) | 0.04 | [10] | |
| MDA-MB-231 (Breast Cancer) | In-cell Western (H3K9me2 reduction) | 0.11 | [10] | |
| PC3 (Prostate Cancer) | In-cell Western (H3K9me2 reduction) | 0.13 | [10] | |
| MCF-7 (Breast Cancer) | Neutral Red Assay | 12.6 | [13] | |
| SH-SY5Y (Neuroblastoma) | Trypan Blue Exclusion (24h) | 4.5 ± 0.08 | [14] | |
| SK-N-Be(2) (Neuroblastoma) | Trypan Blue Exclusion (72h) | 2.4 ± 0.06 | [14] | |
| SK-ES-1 (Ewing Sarcoma) | Trypan Blue Exclusion (24h) | 1.9 ± 0.07 | [14] | |
| RD-ES (Ewing Sarcoma) | Trypan Blue Exclusion (48h) | 2.3 ± 0.06 | [14] | |
| BIX-01294 | G9a (in vitro) | Enzyme Assay | 1.9 | [15] |
| GLP (in vitro) | Enzyme Assay | 0.7 | [8][15] | |
| T-ALL cell lines | Drug Testing | 0.63 - 6.88 | [16] | |
| MEFs | Cytotoxicity | > 2.0 | [17] | |
| This compound | EHMT1 peptide (in vitro) | Enzyme Assay | < 0.1 | [18] |
| EHMT2 peptide (in vitro) | Enzyme Assay | < 0.1 | [18] | |
| Cellular EHMT2 | Cellular Assay | < 0.1 | [18] |
Note: IC50/EC50 values can be influenced by the assay method, duration of treatment, and specific experimental conditions. It is recommended to determine the optimal concentration for your cell line and assay empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with an EHMT2 inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or other EHMT2 inhibitor
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the EHMT2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of EHMT2 and its inhibition.
Caption: General experimental workflow for studying EHMT2 inhibitors.
Caption: A logical guide for troubleshooting inconsistent results.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EHMT2 promotes the development of prostate cancer by inhibiting PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histone Methyltransferases G9a/Ehmt2 and GLP/Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
dealing with Ehmt2-IN-1 degradation in stock solutions
Welcome to the technical support center for Ehmt2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound, with a specific focus on the degradation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions of this compound are best prepared in anhydrous DMSO. For optimal stability, these stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks, though fresh solutions are always recommended for sensitive experiments.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for many organic small molecules that are highly soluble in DMSO but have poor aqueous solubility. Here are a few strategies to mitigate precipitation:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.1%, as most cell lines can tolerate this level without significant toxicity.
-
Serial dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to reach a concentration closer to your final working concentration. Then, add this more dilute DMSO solution to your aqueous medium.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of a gentle warming and sonication: If precipitation still occurs, gentle warming of the solution (not exceeding 37°C for cell-based assays) or brief sonication might help in redissolving the compound. However, be cautious as heat can also accelerate degradation.
Q3: I suspect my this compound stock solution has degraded. What are the potential causes?
A3: Degradation of this compound in stock solutions can be attributed to several factors:
-
Chemical Instability: The 2,4-diaminoquinazoline core of this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, and oxidation.
-
Improper Storage: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Storage at inappropriate temperatures or exposure to light can also contribute to instability.
-
Solvent Quality: The use of non-anhydrous DMSO can introduce water, which may lead to hydrolysis over time.
Q4: How can I check the integrity of my this compound stock solution?
A4: The most reliable method to assess the purity and concentration of your this compound stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate the intact compound from potential degradation products, allowing for quantification of the remaining active inhibitor.
Troubleshooting Guide: Degradation of this compound Stock Solutions
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound stock solutions.
Problem: Loss of biological activity in experiments.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | 1. Verify Stock Solution Integrity: Analyze an aliquot of the stock solution using a stability-indicating HPLC method (see Experimental Protocols section). | If degradation is confirmed, prepare a fresh stock solution from solid compound. |
| 2. Review Storage Practices: Ensure stock solutions are aliquoted and stored at -80°C or -20°C, and that freeze-thaw cycles are minimized. | Implement best practices for stock solution storage. | |
| Experimental Error | 1. Check Experimental Controls: Ensure that positive and negative controls in your assay are behaving as expected. | If controls are not working, troubleshoot the experimental setup. |
| 2. Verify Working Solution Preparation: Double-check calculations and dilution steps for the preparation of the working solution. | Prepare a fresh working solution from a new aliquot of the stock solution. |
Problem: Visible particulates or color change in the stock solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Precipitation | 1. Gently warm and vortex: Warm the vial to room temperature and vortex gently to see if the precipitate redissolves. | If the precipitate dissolves, it was likely due to storage at low temperatures. Consider preparing a slightly more dilute stock solution if the issue persists. |
| 2. Check for insolubility in the working solution: Observe for precipitation when diluting the stock in your experimental buffer. | Follow the recommendations in FAQ Q2 to avoid precipitation in aqueous media. | |
| Degradation | 1. Analyze by HPLC: A color change can indicate the formation of degradation products. Analyze the solution by HPLC. | If degradation is confirmed, discard the stock solution and prepare a fresh one. |
| Contamination | 1. Inspect for microbial growth: Visually inspect the solution for signs of contamination. | If contamination is suspected, discard the solution and prepare a fresh, sterile-filtered stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound. Method optimization and validation are crucial for specific laboratory conditions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the UV max of this compound if determined)
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the this compound stock solution in the initial mobile phase composition (95:5 A:B) to a suitable concentration for UV detection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (diluent) to establish the baseline.
-
Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
-
Inject the aged or suspect stock solution (diluted appropriately).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability profile of a compound and to validate that the analytical method is "stability-indicating."
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a stock solution to 60°C for 48 hours.
-
Photostability: Expose the solid compound and a stock solution to light conditions as specified in the ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3][4][5][6] A control sample should be protected from light.
After each stress condition, neutralize the samples if necessary, dilute them to an appropriate concentration, and analyze them using the stability-indicating HPLC method.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jordilabs.com [jordilabs.com]
- 3. azom.com [azom.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Resistance to Ehmt2-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ehmt2-IN-1 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2][3][4] In many cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[5] By inhibiting EHMT2, this compound prevents H3K9 methylation, leading to the reactivation of these silenced genes, which can result in cell cycle arrest and apoptosis of cancer cells.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to EHMT2/G9a inhibitors, in general, can be multifactorial. Potential mechanisms, extrapolated from studies with similar inhibitors and general principles of drug resistance, may include:
-
Target-based mechanisms:
-
Mutations in the EHMT2 gene that alter the drug-binding site, reducing the affinity of this compound for the enzyme.
-
Upregulation of EHMT2 expression, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the effects of EHMT2 inhibition. This could involve pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of EHMT2 that are critical for its anti-cancer effects. For example, alterations in the regulation of apoptosis-related proteins like Bcl-2 and Bax.[2]
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3- to 10-fold or higher) is a strong indicator of resistance.[6]
Troubleshooting Guide
Issue 1: Decreased Efficacy of this compound Over Time
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 of this compound in your treated cell line versus the parental line.
-
Investigate Target Alterations:
-
Sequence the EHMT2 gene in the resistant cells to identify potential mutations in the drug-binding domain.
-
Perform quantitative PCR (qPCR) or Western blotting to assess EHMT2 mRNA and protein expression levels, respectively, to check for upregulation.
-
-
Assess Downstream Effects: Use Western blotting or quantitative mass spectrometry to measure global levels of H3K9me2. A lack of reduction in H3K9me2 levels upon this compound treatment in the resistant line compared to the sensitive line would suggest a target-related resistance mechanism.
-
Possible Cause 2: Cell Line Heterogeneity and Clonal Selection
-
Troubleshooting Steps:
-
Isolate Single Clones: Use limiting dilution or single-cell sorting to isolate and expand individual clones from the resistant population.
-
Characterize Clonal Resistance: Determine the IC50 for this compound for each clone to assess the heterogeneity of resistance within the population.
-
Molecular Profiling: Perform molecular analyses (as described above) on the most resistant clones to identify the specific mechanisms of resistance in those subpopulations.
-
Issue 2: High Variability in Experimental Results with this compound
Possible Cause 1: Inconsistent Drug Potency
-
Troubleshooting Steps:
-
Proper Drug Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Verify Concentration: If possible, use analytical methods to confirm the concentration of your stock solution.
-
Possible Cause 2: Fluctuations in Cell Culture Conditions
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistent cell seeding densities, media formulations, and incubation times.
-
Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase when starting experiments.
-
Strategies to Overcome this compound Resistance
Strategy 1: Combination Therapy
Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance by targeting multiple pathways simultaneously.
-
Combination with PARP Inhibitors: In cancers with resistance to PARP inhibitors (PARPi), EHMT1/2 inhibition has been shown to resensitize cells by impairing DNA repair pathways.[7]
-
Rationale: EHMT1/2 disruption ablates homologous recombination (HR) and non-homologous end joining (NHEJ), leading to increased DNA damage.
-
-
Combination with Immune Checkpoint Inhibitors: EHMT2 inhibition can induce the expression of STING (stimulator of interferon genes), which activates the cGAS-STING pathway and can enhance the anti-tumor efficacy of anti-PD-1 therapy.[3]
-
Combination with EGFR inhibitors: In EGFR-mutant non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors (TKIs), the G9a inhibitor BIX-01294 has been shown to overcome resistance by reducing EGFR levels through a mechanism involving the inhibition of BCKDHA-mediated mitochondrial metabolism.[8]
Strategy 2: Identifying and Targeting Resistance Pathways
-
CRISPR-Cas9 Screens: Perform a genome-wide or targeted CRISPR-Cas9 knockout screen in this compound resistant cells to identify genes whose loss re-sensitizes the cells to the inhibitor.
-
RNA-Seq and Proteomics: Use RNA-sequencing and quantitative proteomics to compare the gene expression and protein profiles of sensitive and resistant cells to identify upregulated survival pathways or other molecular alterations that can be targeted with other drugs.
Quantitative Data Summary
Table 1: IC50 Values of G9a/EHMT2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BIX-01294 | U251 | Glioma | ~2.5-10 | [9] |
| BIX-01294 | Multiple | Various | Varies | [5] |
| UNC0638 | MCF7 | Breast Cancer | <0.015 | [10] |
| UNC0638 | PANC-1 | Pancreatic Cancer | Not specified | [11] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line using a stepwise dose-escalation approach.[6][12][13][14]
-
Determine the Initial IC50: Culture the parental cancer cell line and perform a dose-response curve with this compound to determine the initial IC50 value.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a prolonged period (several passages).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate in the presence of the drug, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat and Expand: Continue this process of dose escalation and cell expansion. At each stage, a subset of the cell population that survives and proliferates is selected.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol provides a general workflow for performing ChIP to assess the levels of H3K9me2 at specific gene promoters following treatment with this compound.[15][16][17][18][19]
-
Cell Treatment and Cross-linking: Treat sensitive and resistant cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) to determine the enrichment of H3K9me2 at specific gene promoters known to be regulated by G9a.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for identifying synergistic drug combinations.
References
- 1. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Regulation of mammalian 3D genome organization and histone H3K9 dimethylation by H3K9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 18. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Impact of Ehmt2-IN-1 on Target Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ehmt2-IN-1 and other prominent Ehmt2 inhibitors, focusing on their effects on target gene expression. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms.
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a key epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks typically associated with transcriptional repression.[1][2] Dysregulation of Ehmt2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2] A range of small molecule inhibitors have been developed to probe the function of Ehmt2 and evaluate its therapeutic potential. This guide focuses on the validation of this compound's effect on target gene expression and provides a comparative analysis with other well-characterized Ehmt2 inhibitors.
Comparative Analysis of Ehmt2 Inhibitor Potency
The efficacy of an inhibitor is fundamentally determined by its potency, often measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Below is a comparison of the reported IC50 values for this compound and other commonly used Ehmt2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | EHMT1 (peptide) | <100 | [3] |
| EHMT2 (peptide) | <100 | [3] | |
| EHMT2 (cellular) | <100 | [3] | |
| BIX-01294 | G9a | 1700 | [4] |
| GLP | 900 | [4] | |
| UNC0638 | G9a | <15 | [5] |
| GLP | 19 | [5] | |
| A-366 | G9a | 3.3 | [4] |
| GLP | 38 | [4] |
Validation of Target Gene Expression Modulation
Effect of BIX-01294 on Gene Expression:
Treatment of various cell types with BIX-01294 has been shown to upregulate the expression of several genes. For instance, in human peripheral blood mononuclear cells (PBMCs), BIX-01294 significantly increased the mRNA expression of IL-6, GAD67, NANOG, and KLF4.[6] In hepatocellular carcinoma cell lines, BIX-01294 treatment led to a dose-dependent increase in the expression of genes related to apoptosis and ER stress, such as PPP1R15A, DDIT3, TRIB3, and RRAGC.[3] Furthermore, in the context of Wnt signaling, BIX-01294 has been shown to reverse the suppression of Wnt antagonists like DKK1.[7]
Effect of UNC0638 on Gene Expression:
UNC0638, a more potent and selective inhibitor, has also demonstrated robust effects on target gene expression. In mouse embryonic stem cells, UNC0638 was shown to reactivate G9a-silenced genes, including Mage-a and a retroviral reporter gene, in a concentration-dependent manner.[5] Studies have also shown that UNC0638 can induce the expression of fetal hemoglobin (HBG1 and HBG2) in human erythroid progenitor cells, highlighting its potential for treating hemoglobinopathies.[8] In a mouse model of Prader-Willi syndrome, UNC0638 was able to activate the expression of paternally expressed genes from the maternal allele, including SNRPN and SNORD116.[9]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams were generated using the Graphviz DOT language.
Figure 1: Mechanism of this compound in reactivating target gene expression.
Figure 2: Experimental workflow for validating the effect of Ehmt2 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these validation methods, detailed protocols for the key experimental assays are provided below.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes following treatment with an Ehmt2 inhibitor.
-
RNA Isolation:
-
Culture cells to the desired confluency and treat with the Ehmt2 inhibitor or vehicle control for the specified time.
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling program includes an initial denaturation step at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The Ct values of the target gene are normalized to the Ct values of the reference gene. The fold change in gene expression is then calculated relative to the vehicle-treated control.
-
Western Blot for H3K9me2 Levels
This protocol is used to assess the global changes in H3K9me2 levels in response to Ehmt2 inhibitor treatment.
-
Histone Extraction:
-
Treat cells with the Ehmt2 inhibitor or vehicle control.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit (e.g., Histone Extraction Kit, Abcam).
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a protein assay (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).
-
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., Abcam, ab1220) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)
This protocol is used to determine the occupancy of the H3K9me2 mark at specific gene promoters.
-
Chromatin Preparation:
-
Treat cells with the Ehmt2 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K9me2 or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR on the purified DNA using primers specific to the promoter regions of target genes.
-
Analyze the data as a percentage of input, which represents the amount of immunoprecipitated DNA relative to the total amount of chromatin used in the assay.
-
Conclusion
While direct experimental data for this compound's effect on target gene expression remains to be broadly published, the wealth of information available for other potent Ehmt2 inhibitors like BIX-01294 and UNC0638 provides a strong framework for its validation. By employing the detailed protocols provided in this guide, researchers can effectively assess the impact of this compound on the expression of known Ehmt2 target genes and further elucidate its therapeutic potential. The comparative data presented here serves as a valuable resource for selecting the appropriate tool compound for studying the biological roles of Ehmt2.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. EHMT2 - Wikipedia [en.wikipedia.org]
- 3. Euchromatin histone methyltransferase II (EHMT2) regulates the expression of ras-related GTP binding C (RRAGC) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: UNC0638 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EHMT2 Inhibitors in Neuroblastoma Cells: BIX-01294 versus Next-Generation Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation EHMT2/G9a inhibitor, BIX-01294, with more recent, selective inhibitors. This analysis is based on experimental data in neuroblastoma cell lines and aims to inform future research and therapeutic development.
While this guide aims to compare Ehmt2-IN-1 and BIX-01294, a comprehensive literature search did not yield specific experimental data for a compound explicitly named "this compound" within the context of neuroblastoma. However, information is available for other potent and selective EHMT2 inhibitors, such as UNC0638 and UNC0642. Therefore, this guide will compare the archetypal inhibitor BIX-01294 with these next-generation compounds to provide a relevant and data-supported overview of EHMT2 inhibition in neuroblastoma.
Introduction to EHMT2/G9a Inhibition in Neuroblastoma
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are crucial epigenetic signals that contribute to transcriptional repression. In several cancers, including the pediatric solid tumor neuroblastoma, EHMT2 is overexpressed and its activity is linked to poor prognosis, particularly in cases with MYCN amplification. Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce anti-tumor effects.
BIX-01294 was one of the first small molecule inhibitors of G9a to be discovered. While instrumental in validating G9a as a therapeutic target, it has limitations in terms of selectivity and potency. More recent research has focused on developing next-generation inhibitors with improved pharmacological properties.
Quantitative Comparison of EHMT2 Inhibitors
The following table summarizes the available quantitative data for BIX-01294 and the next-generation inhibitors UNC0638 and UNC0642 in neuroblastoma cell lines.
| Parameter | BIX-01294 | UNC0638 | UNC0642 |
| Target(s) | G9a (EHMT2) and GLP (EHMT1) | G9a (EHMT2) and GLP (EHMT1) | G9a (EHMT2) and GLP (EHMT1) |
| Selectivity | Over 20-fold greater inhibition of G9a compared to GLP. No activity against a panel of other HMTs.[1] | Highly selective for G9a and GLP (>500-fold selectivity over other histone methyltransferases).[1] | Improved pharmacokinetic properties over UNC0638, suitable for in vivo use.[1] |
| IC50 (Neuroblastoma) | Not consistently reported across multiple cell lines in a single study. Effects observed at concentrations ranging from 2.5 µg/ml to 10 µg/ml.[2] | Average IC50 of 8.3 µM in MYCN-amplified lines and 19 µM in non-MYCN-amplified lines.[3] | Average IC50 of 15 µM in MYCN-amplified lines and 32 µM in non-MYCN-amplified lines.[3] |
| Effect on Cell Proliferation | Inhibition of proliferation in a dose- and time-dependent manner in LA1-55n, IMR-5, and NMB cell lines.[2] | Inhibition of cell growth in all neuroblastoma cell lines tested.[1][4][5][6][7][8] | Inhibition of cell growth in all neuroblastoma cell lines tested.[1][4][5][6][7][8] |
| Induction of Apoptosis | Induces apoptosis by increasing caspase-3 and caspase-8 activity.[1][2][9][10] | Strikingly triggers apoptosis only in neuroblastoma cells with MYCN amplification.[1][4][5][6][7][8] | Triggers apoptosis specifically in MYCN-amplified neuroblastoma cells.[1][4][5][6][7][8] |
| Induction of Autophagy | Can trigger autophagic cell death.[1][11] | Not the primary mode of cell death observed, with apoptosis being more prominent in MYCN-amplified cells. | Not the primary mode of cell death observed, with apoptosis being more prominent in MYCN-amplified cells. |
| Effect on MYCN Expression | Decreased expression of the MYCN oncogene.[2][9][10] | Not explicitly stated, but heightened sensitivity in MYCN-amplified cells suggests a synthetic lethal relationship.[1][4][5][6][7][8] | Heightened sensitivity in MYCN-amplified cells suggests a synthetic lethal relationship.[1][4][5][6][7][8] |
Mechanism of Action and Cellular Effects
BIX-01294 functions as a competitive inhibitor of G9a and the closely related G9a-like protein (GLP), targeting the binding site for the histone substrate.[3] Its application in neuroblastoma cells leads to a global reduction in H3K9me2 levels, which in turn results in decreased cell proliferation, inhibition of cell mobility and invasion, and the induction of apoptosis.[2][9][10] Some studies have also reported the induction of autophagy following BIX-01294 treatment.[1][11] A notable effect of BIX-01294 is the downregulation of the MYCN oncogene, a key driver of aggressive neuroblastoma.[2][9][10]
The next-generation inhibitors, UNC0638 and UNC0642, also target G9a and GLP but exhibit greater selectivity and potency.[1] A key finding with these inhibitors is their differential effect based on the MYCN status of the neuroblastoma cells. While they inhibit cell growth across all tested neuroblastoma cell lines, they specifically and potently induce apoptosis in cells with MYCN amplification.[1][4][5][6][7][8] This suggests a synthetic lethal interaction between G9a inhibition and MYCN overexpression, making these inhibitors particularly promising for this high-risk patient subgroup. The primary mode of cell death induced by UNC0638 and UNC0642 in MYCN-amplified cells is apoptosis, with less evidence for the induction of autophagy.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: EHMT2/G9a signaling and points of intervention by inhibitors.
Caption: General experimental workflow for evaluating EHMT2 inhibitors.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison of EHMT2 inhibitors in neuroblastoma cells.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the EHMT2 inhibitor (e.g., BIX-01294, UNC0638, or UNC0642) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
Western Blot Analysis
-
Cell Lysis: After treatment with the EHMT2 inhibitor, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., H3K9me2, cleaved caspase-3, PARP, MYCN, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Caspase Activity Assay
-
Cell Treatment: Neuroblastoma cells are seeded in a 96-well plate and treated with the EHMT2 inhibitor or a vehicle control for the desired time.
-
Lysis and Reagent Addition: A commercially available caspase-Glo assay reagent (e.g., for caspase-3/7 or caspase-8) is added to the wells, which lyses the cells and contains a luminogenic caspase substrate.
-
Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the caspase activity.
Conclusion
The inhibition of EHMT2/G9a presents a viable therapeutic avenue for neuroblastoma, particularly for aggressive, MYCN-amplified subtypes. While BIX-01294 was crucial for initial target validation, the development of more selective and potent inhibitors like UNC0638 and UNC0642 has revealed a nuanced dependency on the genetic context of the tumor. The synthetic lethal relationship between G9a inhibition and MYCN amplification underscores the potential for targeted epigenetic therapies in this challenging pediatric cancer. Further investigation into the clinical applicability of these next-generation EHMT2 inhibitors is warranted.
References
- 1. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. increased-efficacy-of-histone-methyltransferase-g9a-inhibitors-against-mycn-amplified-neuroblastoma - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Histone-lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion, and DNA methylation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
Validating Ehmt2-IN-1 Specificity: A Head-to-Head Comparison with Knockout Models
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the euchromatic histone methyltransferase 2 (Ehmt2), also known as G9a, inhibitor, exemplified by UNC0642, with Ehmt2 knockout models to rigorously assess its on-target effects.
Ehmt2 is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks generally associated with transcriptional repression.[1][2] Small molecule inhibitors of Ehmt2, such as UNC0642, have emerged as valuable tools to probe its biological functions and as potential therapeutic agents.[3][4] However, to confidently attribute observed phenotypes to the inhibition of Ehmt2, it is crucial to compare the effects of these inhibitors with genetic loss-of-function models, such as knockout mice. This guide outlines the experimental data and protocols for such a comparison.
Comparative Analysis: Ehmt2 Inhibition vs. Genetic Knockout
The primary method for validating the specificity of an Ehmt2 inhibitor is to determine if it phenocopies the effects of a genetic knockout of the Ehmt2 gene. This comparison can be performed at the molecular, cellular, and organismal levels.
Molecular and Cellular Phenotypes
A direct comparison of the molecular and cellular consequences of Ehmt2 inhibition and knockout provides strong evidence for inhibitor specificity. Key parameters to assess include histone methylation levels, gene expression changes, and cellular differentiation defects.
| Parameter | Ehmt2 Inhibitor (UNC0642) | Ehmt2 Knockout (KO) | Concordance & Key Findings |
| H3K9me2 Levels | Potent and dose-dependent reduction in global H3K9me2 levels in various cell lines.[2][5] | Drastic reduction in H3K9me2 levels in embryonic stem cells and various tissues of knockout mice.[6][7] | High concordance, indicating the inhibitor effectively targets Ehmt2's catalytic activity. Residual H3K9me2 in KO cells suggests potential compensation by other methyltransferases like GLP.[7] |
| Gene Expression | Reactivation of silenced genes, including pluripotency genes like Oct-3/4 and Nanog in differentiated cells.[3][7] | Attenuated silencing of pluripotency genes and severe differentiation defects in ES cells.[7] | Strong overlap in the sets of derepressed genes, confirming that the inhibitor mimics the genetic loss of Ehmt2's repressive function. |
| Cell Differentiation | Can preserve a stem cell-like phenotype and impair differentiation into specific lineages, such as Th2 cells.[8] | Embryonic stem cells lacking Ehmt2 exhibit severe differentiation defects.[7][8] T-cell specific knockout impairs Th2 differentiation.[8] | The inhibitor recapitulates the differentiation defects observed in knockout models, supporting its on-target effect on developmental processes. |
| Embryonic Development | Treatment of mouse models of Prader-Willi syndrome with UNC0642 improves survival and growth.[3] | Constitutive knockout of Ehmt2 in mice results in embryonic lethality between E9.5 and E12.5 due to growth retardation and increased apoptosis.[7][8] | While the inhibitor can rescue specific developmental defects, its systemic effect on embryogenesis is less severe than complete gene knockout, likely due to incomplete inhibition or differences in exposure timing. |
Organismal Phenotypes
Conditional knockout models, where Ehmt2 is deleted in a tissue-specific manner, allow for the comparison of inhibitor effects in adult animals, bypassing the embryonic lethality of full knockouts.
| Phenotype | Ehmt2 Inhibitor (UNC0642) | Conditional Ehmt2 Knockout (cKO) | Concordance & Key Findings |
| Retinal Development | Not explicitly reported in the provided search results. | cKO of Ehmt2 in retinal progenitor cells leads to severe morphological defects, including photoreceptor rosette formation and a partial loss of the outer nuclear layer.[6] | This presents an opportunity for further validation. If UNC0642 treatment during retinal development phenocopies the cKO, it would provide strong evidence for its specificity in this context. |
| T-cell Maturation | Impaired Th2 cell differentiation.[8] | T-cell-specific Ehmt2 cKO mice show perturbed T-cell maturation and impaired cytokine production.[8] | High concordance in the context of immune cell development. |
| Neurological Function | Being explored for treating neurological disorders like Huntington's disease.[1] | Conditional ablation of Ehmt2 in postnatal neurons results in the expression of early neuronal progenitor genes.[8] | The inhibitor's potential to modulate neuronal gene expression aligns with the phenotype of the neuronal cKO model. |
Experimental Workflow and Signaling Pathway
To systematically compare an Ehmt2 inhibitor with a knockout model, a well-defined experimental workflow is essential. The following diagrams illustrate the logical flow of such a comparison and the underlying signaling pathway.
Caption: Experimental workflow for comparing an Ehmt2 inhibitor with knockout models.
Caption: Simplified signaling pathway of Ehmt2 and its inhibition.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments cited in the comparison of Ehmt2 inhibitors and knockout models.
Western Blot for H3K9me2
-
Objective: To quantify the levels of H3K9 di-methylation in cells or tissues following inhibitor treatment or in knockout models.
-
Protocol:
-
Extract histones from cell pellets or homogenized tissues using an acid extraction method.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate 20-30 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K9me2 signal to a loading control, such as total Histone H3.
-
Generation of Conditional Knockout Mice
-
Objective: To create a mouse model with a tissue-specific deletion of the Ehmt2 gene.
-
Protocol:
-
Obtain mice with a floxed Ehmt2 allele (Ehmt2flox/flox), where loxP sites flank a critical exon.
-
Cross the Ehmt2flox/flox mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Dkk3-Cre for retinal progenitor cells).[6]
-
Genotype the offspring to identify mice with the desired genotype (Ehmt2flox/flox; Cre+).
-
Validate the tissue-specific knockout by performing PCR on genomic DNA from various tissues to detect the excised allele and by Western blot or immunohistochemistry to confirm the absence of Ehmt2 protein in the target tissue.
-
In Vitro Differentiation of Embryonic Stem Cells
-
Objective: To assess the effect of Ehmt2 inhibition or knockout on the differentiation potential of embryonic stem cells (ESCs).
-
Protocol:
-
Culture mouse ESCs on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in standard ESC medium containing leukemia inhibitory factor (LIF).
-
To induce differentiation, remove LIF from the culture medium.
-
For inhibitor studies, add the Ehmt2 inhibitor (e.g., UNC0642) or vehicle control to the differentiation medium.
-
Allow embryoid bodies (EBs) to form in suspension culture for 4-8 days.
-
Plate the EBs onto gelatin-coated plates to allow for outgrowth and differentiation of various cell lineages.
-
Analyze the differentiated cells at different time points using lineage-specific markers by immunofluorescence or RT-qPCR to assess the efficiency of differentiation into ectoderm, mesoderm, and endoderm.
-
Conclusion
The comparison of Ehmt2 inhibitors with knockout models is an indispensable step in validating their specificity. The data consistently show that potent and selective inhibitors like UNC0642 largely phenocopy the molecular and cellular effects of Ehmt2 gene deletion. While discrepancies can exist at the organismal level, often due to the complexities of pharmacology versus genetics, the overall concordance provides a strong foundation for using these inhibitors as reliable tools to investigate Ehmt2 biology and its therapeutic potential. Researchers should employ a combination of in vitro and in vivo comparative studies, utilizing the protocols outlined in this guide, to rigorously establish the on-target effects of their specific Ehmt2 inhibitor.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. G9a Histone Methyltransferase Activity in Retinal Progenitors Is Essential for Proper Differentiation and Survival of Mouse Retinal Cells | Journal of Neuroscience [jneurosci.org]
- 7. A disproportionate impact of G9a methyltransferase deficiency on the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ehmt2 Inhibitor Results with RNA-seq Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2) inhibitors, with a focus on cross-validating their biological effects using RNA-sequencing (RNA-seq) data. We delve into the mechanism of action, comparative efficacy of selected inhibitors, and the transcriptomic landscapes that emerge post-inhibition. Detailed experimental protocols are provided to support the replication and validation of these findings.
Introduction to EHMT2 (G9a)
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme in the field of epigenetics.[1] Its primary role is to catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[2] This methylation acts as a repressive mark, leading to chromatin compaction and the silencing of gene expression.[1] Dysregulation of EHMT2 is implicated in various diseases, including cancer, where its overexpression can lead to the inappropriate silencing of tumor suppressor genes.[1][2] Consequently, EHMT2 has emerged as a promising therapeutic target, and several small molecule inhibitors have been developed to counteract its activity.
Comparison of Key EHMT2 Inhibitors
While numerous EHMT2 inhibitors exist, this guide focuses on Ehmt2-IN-1 and compares it with two other well-characterized compounds: BIX-01294, an early-generation inhibitor, and UNC0642, a potent and selective in vivo chemical probe. The following table summarizes their key quantitative properties.
| Inhibitor | Target(s) | IC50 Value(s) | Selectivity Profile | Key Features |
| This compound | EHMT1/EHMT2 | <100 nM | Potent inhibitor of EHMT1 and EHMT2.[3][4] | Developed for research in blood disorders and cancer.[3][4] |
| BIX-01294 | EHMT2 (G9a) / EHMT1 (GLP) | ~1.7 µM (G9a)[5][6], ~0.7-0.9 µM (GLP)[5][6] | Selective for G9a/GLP; no significant activity at other tested histone methyltransferases.[6][7] | A foundational tool compound for studying EHMT2 function; induces autophagy and necroptosis.[5][7] |
| UNC0642 | EHMT2 (G9a) / EHMT1 (GLP) | <2.5 nM (G9a/GLP)[8][9][10] | >20,000-fold selective for G9a/GLP over 13 other methyltransferases.[8][11] | A highly potent and selective chemical probe with good in vivo pharmacokinetic properties, making it suitable for animal studies.[8][11] |
Mechanism of Action and Signaling Pathways
EHMT2 inhibitors function by binding to the enzyme's active site, preventing the transfer of methyl groups to histone H3.[1] This blockade reduces global and locus-specific H3K9me2 levels, leading to a more relaxed chromatin state and the reactivation of previously silenced genes.[1] This can trigger various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation, which are therapeutically beneficial in oncology.[1]
One well-documented pathway regulated by EHMT2 involves Wnt signaling in embryonal rhabdomyosarcoma (ERMS). EHMT2 can activate the expression of the Wnt antagonist DKK1. Inhibition of EHMT2 leads to the downregulation of DKK1, thereby activating Wnt signaling, which promotes myogenic differentiation and reduces tumor proliferation.[6]
Cross-Validation with RNA-seq Data
RNA-seq is a powerful tool for understanding the global transcriptomic consequences of EHMT2 inhibition. Studies using RNA-seq after EHMT2 knockdown or chemical inhibition have revealed consistent patterns of gene expression changes across various cell types, validating the on-target effects of these inhibitors.
| Study Focus / Cell Line | EHMT2 Perturbation | Key Upregulated Pathways/Genes | Key Downregulated Pathways/Genes | Reference |
| Breast Cancer (MCF7, MB231) | EHMT2 Knockdown | Apoptosis, Cell Cycle, DNA Repair | Cell Movement, Neoplasm Invasiveness | [12] |
| Embryonal Rhabdomyosarcoma (RD cells) | EHMT2 Knockdown | Genes involved in myogenic differentiation | Wnt signaling antagonist DKK1, Cell cycle progression genes | [13] |
| Mouse Embryos | Ehmt2 Knockout | Germline-specific genes, Magea family genes | Not specified | [14] |
| Prostate Cancer (LNCaP) | EHMT2 Knockdown | Genes related to LSD1 function | Oncogenic programs | [15] |
| Alzheimer's Model (SAMP8 mice) | UNC0642 Treatment | Genes involved in learning and memory | Not specified | [16][17] |
These studies collectively demonstrate that inhibiting EHMT2 reliably reactivates silenced genes and modulates key cellular pathways involved in cell fate, proliferation, and disease progression. The overlap in affected pathways across different models and perturbation methods (genetic vs. chemical) provides strong cross-validation for the mechanism of EHMT2 inhibitors.
Experimental Protocols
RNA-seq Workflow for Inhibitor Validation
This protocol outlines a typical workflow for assessing the transcriptomic effects of an EHMT2 inhibitor.
Methodology Detail:
-
Cell Culture and Treatment: Plate cells at a consistent density. Once adhered, treat with the EHMT2 inhibitor (e.g., 1 µM UNC0642) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48-72 hours). Collect cells for RNA extraction.
-
RNA Extraction and QC: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify RNA and assess its integrity (RIN > 8 is recommended).
-
Library Preparation: Use a library preparation kit (e.g., NEBNext Ultra II) following rRNA depletion. This process converts RNA into a library of cDNA fragments suitable for sequencing.
-
Sequencing: Sequence the prepared libraries to a desired depth, typically 20-30 million reads per sample for standard differential gene expression analysis.
-
Bioinformatic Analysis:
-
Quality Control: Trim adapters and remove low-quality reads using tools like Trimmomatic.
-
Alignment: Align reads to a reference genome (e.g., hg38) using an aligner like STAR.
-
Quantification: Count reads mapped to each gene.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify statistically significant differentially expressed genes (DEGs) between inhibitor-treated and control samples.
-
Pathway Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway (e.g., KEGG) analysis to identify enriched biological functions and pathways.
-
Chromatin Immunoprecipitation (ChIP) Protocol for H3K9me2 Validation
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to confirm that the inhibitor reduces H3K9me2 levels at the promoter of specific genes identified as upregulated by RNA-seq.
Methodology Detail:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle as in the RNA-seq protocol. Cross-link proteins to DNA by adding formaldehyde directly to the culture media.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to H3K9me2. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding, then elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers designed to amplify the promoter regions of target genes. Analyze the results by calculating the enrichment of H3K9me2 at the target locus in inhibitor-treated cells relative to the vehicle control and normalized to the input sample. A significant decrease in the H3K9me2 signal confirms the inhibitor's on-target effect.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIX 01294 | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-seq based transcriptome analysis of EHMT2 functions in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma | eLife [elifesciences.org]
- 14. EHMT2 directs DNA methylation for efficient gene silencing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the Impact of Ehmt2-IN-1 on Global DNA Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ehmt2-IN-1 and other widely used inhibitors of Euchromatic Histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a. We will delve into their reported impacts on global DNA methylation, supported by experimental data and detailed methodologies. This objective analysis aims to equip researchers with the necessary information to select the most appropriate tool for their studies in epigenetics and drug discovery.
Introduction to Ehmt2 and its Inhibition
Ehmt2 is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2][3] By silencing specific genes, Ehmt2 plays a significant role in various biological processes, including embryonic development and cell differentiation.[4][5] Its overexpression has been implicated in several cancers, making it a promising therapeutic target.[1][5][6] Ehmt2 inhibitors are small molecules designed to block the catalytic activity of the enzyme, thereby preventing H3K9 methylation and leading to the reactivation of silenced genes, which can trigger cellular responses like apoptosis or cell cycle arrest in cancer cells.[1]
The relationship between histone methylation by Ehmt2 and DNA methylation is an area of active investigation. There is evidence of crosstalk between these two key epigenetic modifications, with Ehmt2 potentially influencing the activity of DNA methyltransferases (DNMTs).[7][8] This guide will specifically focus on the comparative effects of various Ehmt2 inhibitors on global DNA methylation.
Comparison of Ehmt2 Inhibitors and their Impact on Global DNA Methylation
The following table summarizes the key characteristics of this compound and other prevalent Ehmt2 inhibitors, with a focus on their effects on global DNA methylation. It is important to note that the impact of these inhibitors on DNA methylation can be cell-type and context-dependent, and the literature presents some conflicting findings.
| Inhibitor | Target(s) | IC50 | Reported Effect on Global DNA Methylation | Key References |
| This compound | EHMT1, EHMT2 | <100 nM | Data not yet available in peer-reviewed literature. | [9][10][11] |
| UNC0638 | G9a, GLP (Ehmt1) | G9a: <15 nM, GLP: 19 nM | Generally reported to not alter global DNA methylation levels.[12] However, some studies suggest potential for small, targeted changes. | [12][13][14][15] |
| UNC0642 | G9a, GLP (Ehmt1) | G9a: <2.5 nM | Reported to not significantly alter DNA methylation.[16] | [16][17] |
| BIX-01294 | G9a, GLP (Ehmt1) | G9a: 1.7 µM, GLP: 0.7 µM | Reports are conflicting. Some studies suggest it can modulate global DNA methylation levels,[13] while others show no significant change. | [13][18][19][20] |
| A-366 | G9a, GLP (Ehmt1) | G9a: 3.3 nM, GLP: 38 nM | Primarily characterized for its effect on histone methylation; specific data on global DNA methylation is limited. | [21] |
Experimental Protocols
Accurate assessment of global DNA methylation is critical for evaluating the effects of Ehmt2 inhibitors. Below are detailed methodologies for two common techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold-standard method for the absolute quantification of global DNA methylation due to its high accuracy and sensitivity.[22]
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard commercial kit. Ensure the 260/280 ratio is ~1.8.
-
DNA Hydrolysis:
-
Denature 1-3 µg of DNA by heating at 100°C for 3-5 minutes, followed by immediate chilling on ice.
-
Digest the denatured DNA to single nucleosides by sequential enzymatic treatment. This typically involves nuclease P1, followed by phosphodiesterase I and alkaline phosphatase.[23]
-
-
Sample Preparation for LC-MS/MS:
-
To each hydrolyzed DNA sample, add a known concentration of stable isotope-labeled internal standards for 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5-mdC) (e.g., [U-15N]-labeled).[24]
-
-
LC-MS/MS Analysis:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate solvent gradient.[22][23]
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass-to-charge transitions for dC, 5-mdC, and their corresponding internal standards.[22][25]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of 5-mdC to the sum of the peak areas of 5-mdC and dC.
-
Express the global DNA methylation as a percentage (%5-mdC).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods offer a high-throughput and cost-effective approach for the relative quantification of global DNA methylation.[26][27]
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA as described for LC-MS/MS.
-
DNA Binding to Assay Plate:
-
Denature the DNA by heating at 95°C for 5 minutes and then rapidly chilling on ice.[28]
-
Bind 100-200 ng of single-stranded DNA to the wells of a specialized DNA-binding microplate.
-
-
Immunodetection:
-
Add a primary antibody specific for 5-methylcytosine (5-mC) to the wells and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Detection:
-
Add a colorimetric substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.[26]
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using provided methylated DNA controls.[26]
-
Determine the relative amount of 5-mC in the samples by comparing their absorbance to the standard curve.
-
Results are often expressed as a percentage of methylated DNA relative to the total input DNA.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of Ehmt2 action and its inhibition in cancer.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. EHMT2 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHMT2 directs DNA methylation for efficient gene silencing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cenmed.com [cenmed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the histone methyltransferase inhibitor UNC0638 on histone H3K9 dimethylation of cultured ovine somatic cells and development of resulting early cloned embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. longdom.org [longdom.org]
- 23. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 26. Quantification of DNA Methylation by ELISA in Epigenetic Studies in Plant Tissue Culture: A Theoretical-Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. epigentek.com [epigentek.com]
- 28. arigobio.com [arigobio.com]
A Comparative Analysis of G9a/EHMT2 Inhibitors A-366 and UNC0638 in Leukemia Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of two prominent small molecule inhibitors of the histone methyltransferase G9a (also known as EHMT2), A-366 and UNC0638, in the context of leukemia. While the initial aim was to compare Ehmt2-IN-1 and A-366, a thorough search of publicly available scientific literature and databases did not yield sufficient experimental data on this compound to perform a comprehensive comparison. Therefore, this guide focuses on A-366 and UNC0638, for which direct comparative data in leukemia models are available, offering valuable insights into the therapeutic potential and differential effects of targeting G9a/EHMT2.
G9a and its close homolog GLP (EHMT1) are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks typically associated with transcriptional repression.[1] Dysregulation of G9a/EHMT2 has been implicated in the pathogenesis of various cancers, including hematological malignancies like leukemia, making it an attractive therapeutic target.[2][3]
Mechanism of Action of G9a/EHMT2 Inhibitors
Both A-366 and UNC0638 are potent and selective inhibitors of G9a and GLP. They exert their effects by competing with the peptide substrate, thereby preventing the methylation of H3K9 and other non-histone protein targets.[1][4] This inhibition leads to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes and induce anti-leukemic effects such as cell differentiation and apoptosis.[1][5]
dot
Caption: Signaling pathway of G9a/EHMT2 inhibition in leukemia.
Comparative In Vitro Efficacy
A key study directly comparing A-366 and UNC0638 in leukemia cell lines revealed important differences in their biological effects, despite both compounds potently inhibiting H3K9me2.[1]
| Parameter | A-366 | UNC0638 | Leukemia Cell Line(s) | Reference(s) |
| H3K9me2 Inhibition (EC50) | ~300 nM | ~300 nM | PC-3 (prostate cancer, for cellular potency) | [1] |
| Effect on Cell Proliferation | No significant impact | Potent inhibition | MOLT-16 (T-cell ALL) | [1] |
| Cytotoxicity | Significantly less cytotoxic | More cytotoxic | Multiple cell lines | [1] |
| Induction of Differentiation | Induces differentiation (e.g., increased CD11b) | Not reported to induce differentiation in the same manner | MV4;11 (AML) | [1] |
Key Findings:
-
Differential Cytotoxicity: A-366 exhibits significantly lower cytotoxicity compared to UNC0638 at concentrations that achieve similar levels of H3K9me2 inhibition.[1] This suggests that the anti-proliferative effects of UNC0638 may be due, in part, to off-target activities.[1]
-
Induction of Differentiation: Long-term treatment with A-366 in the MV4;11 acute myeloid leukemia (AML) cell line leads to a dose-dependent increase in the differentiation marker CD11b, accompanied by inhibited proliferation and decreased viability.[1]
dot
Caption: Experimental workflow for comparing G9a/EHMT2 inhibitors.
In Vivo Studies with A-366
In vivo studies using a flank xenograft model with MV4;11 AML cells demonstrated that treatment with A-366 resulted in modest tumor growth inhibition.[1] This was associated with a slow but steady decrease in total H3K9me2 levels in the tumors.[1]
| Parameter | A-366 | Leukemia Model | Reference(s) |
| Tumor Growth Inhibition | Modest (45%) | MV4;11 flank xenograft | [1] |
| In Vivo H3K9me2 Reduction | Slow and steady decrease | MV4;11 flank xenograft tumors | [1] |
| Toxicity | No overt toxicity at 30 mg/kg/day via osmotic mini-pump | SCID mice | [1] |
Experimental Protocols
Cell Culture and Drug Treatment
Leukemia cell lines (e.g., MOLT-16, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded at a specified density and treated with various concentrations of A-366, UNC0638, or a vehicle control (DMSO) for the indicated time periods.
Western Blotting for H3K9me2
Following drug treatment, cells are harvested and lysed. Histones are extracted using an acid extraction protocol. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against H3K9me2 and total Histone H3 (as a loading control). After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
Cell Proliferation Assay
Cell proliferation can be assessed using various methods, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Cells are treated with the inhibitors in a multi-well plate format, and the assay is performed according to the manufacturer's instructions at specified time points.
Flow Cytometry for Differentiation Markers
To assess cellular differentiation, treated cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD11b for myeloid differentiation. Stained cells are then analyzed by flow cytometry to quantify the percentage of cells expressing the differentiation marker.
In Vivo Xenograft Studies
Female severe combined immunodeficient (SCID) mice are inoculated subcutaneously with a suspension of leukemia cells (e.g., MV4;11). Once tumors reach a palpable size, mice are randomized into treatment and control groups. A-366 is administered, for example, via osmotic mini-pumps to ensure continuous exposure. Tumor volume is measured regularly, and at the end of the study, tumors are harvested for pharmacodynamic analysis, including western blotting for H3K9me2.[1]
Conclusion
The comparative analysis of A-366 and UNC0638 in leukemia models highlights the nuanced effects of G9a/EHMT2 inhibition. While both compounds effectively reduce H3K9me2 levels, A-366 demonstrates a more favorable preclinical profile due to its lower cytotoxicity and its ability to induce differentiation in AML cells.[1] The reduced toxicity of A-366 suggests that it may be a more specific probe for G9a/GLP function, and its differentiation-inducing properties present a promising therapeutic strategy for certain leukemias.[1] Further research is warranted to fully elucidate the off-target effects of UNC0638 and to further explore the therapeutic potential of A-366 in various leukemia subtypes. This comparative guide underscores the importance of carefully characterizing and comparing inhibitors to select the most promising candidates for clinical development.
References
- 1. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EZH2/EHMT2 Histone Methyltransferases Inhibit the Transcription of DLX5 and Promote the Transformation of Myelodysplastic Syndrome to Acute Myeloid Leukemia [frontiersin.org]
- 3. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic priming by EHMT1/EHMT2 in acute lymphoblastic leukemia induces TP53 and TP73 overexpression and promotes cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ehmt2-IN-1 in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ehmt2-IN-1 and other common EHMT2/G9a inhibitors in the context of cell cycle arrest. It includes supporting experimental data, detailed protocols for key validation assays, and diagrams illustrating the underlying mechanisms and workflows.
Introduction: EHMT2 as a Therapeutic Target
Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a critical enzyme in epigenetic regulation.[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), an epigenetic mark typically associated with transcriptional repression and the formation of silent heterochromatin.[1][2][3] In many cancers, EHMT2 is overexpressed, leading to the inappropriate silencing of tumor suppressor genes and promoting pathways that enhance cell proliferation and survival.[1][2] This central role in oncogenesis makes EHMT2 an attractive target for therapeutic intervention. Inhibition of EHMT2 can reverse this aberrant gene silencing, reactivate tumor suppressor pathways, and consequently trigger cell cycle arrest or apoptosis in cancer cells.[1][4]
Mechanism of Action: How EHMT2 Inhibition Induces Cell Cycle Arrest
EHMT2 inhibitors function by binding to the active site of the enzyme, preventing it from methylating H3K9.[1] This leads to a more relaxed chromatin state, allowing for the transcription of previously silenced genes. Several of these re-expressed genes are key regulators of the cell cycle. For instance, EHMT2 has been shown to suppress the transcription of genes like the tumor suppressor SIAH1 and to be involved in regulating the p53 pathway.[2][5] By inhibiting EHMT2, molecules like this compound can reactivate these pathways, leading to an arrest in the cell cycle, often at the G1 phase.[5][6]
Comparative Performance Analysis: this compound vs. Alternatives
Several small molecule inhibitors targeting EHMT2/G9a have been developed. This compound is a potent inhibitor with reported IC50 values under 100 nM for both EHMT1 and EHMT2.[7] For comparison, this guide includes data on other widely used G9a/GLP inhibitors: BIX-01294 and UNC0642.
Table 1: Comparison of IC50 Values for EHMT2/G9a Inhibitors
| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP/EHMT1) | Cell-based H3K9me2 IC50 | Reference(s) |
| This compound | EHMT1/EHMT2 | <100 nM | <100 nM | Not Reported | [7] |
| BIX-01294 | G9a/GLP | 1.7 - 2.7 µM | 38 µM | ~4.1 µM (in ES cells) | [8][9] |
| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | <150 nM | [7][10] |
| UNC0638 | G9a/GLP | ~15 nM | ~19 nM | ~26 nM (MDA-MB-231) | [7] |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used.
Table 2: Effects of EHMT2 Inhibitors on Cell Proliferation and Cell Cycle
| Inhibitor | Cell Line(s) | Concentration | Observed Effect(s) | Reference(s) |
| BIX-01294 | Mantle Cell Lymphoma (Jeko-1, Mino) | 1-4 µM | G1 phase cell cycle arrest; downregulation of Cyclin D1, CDK4, p21. | [11][12] |
| Neuroblastoma (LA1-55n) | 2.5 µg/mL | No significant change in cell cycle progression, but induced apoptosis. | [13] | |
| Gastric Cancer | Not specified | Induced cell cycle arrest and autophagy. | [6] | |
| UNC0642 | Bladder Cancer (T24, J82, 5637) | 9.5 - 13.2 µM (IC50) | Reduced cell viability and induced apoptosis. | [4][14] |
| Neuroblastoma (MNA lines) | ~15 µM (Avg. IC50) | Reduced cell viability; MNA lines more sensitive. | [15] |
Data specific to this compound's effect on cell cycle phases is not widely published in comparative studies. The provided protocols can be used to generate this data.
Experimental Validation Workflow
Validating the role of an EHMT2 inhibitor like this compound in cell cycle arrest involves a multi-step process to confirm target engagement, cellular phenotype, and mechanism of action.
Key Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Plate 1x10^6 cells in a 6-well plate. After 24 hours, treat with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
This method is used to detect changes in the levels of specific proteins following inhibitor treatment.
-
Protein Extraction: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K9me2, anti-p21, anti-Cyclin D1, and a loading control like anti-Actin or anti-Histone H3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression. A decrease in the H3K9me2 signal confirms target engagement.
This guide provides a framework for validating the role of this compound in cell cycle arrest by comparing its activity with established alternatives and outlining the necessary experimental procedures. The provided data and protocols should enable researchers to effectively design and execute their validation studies.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression | Cancer Biology & Medicine [cancerbiomed.org]
- 12. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
Safety Operating Guide
Proper Disposal of Ehmt2-IN-1: A Guide for Laboratory Professionals
For immediate release – This document provides essential guidance on the proper disposal procedures for Ehmt2-IN-1, a potent inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2). Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Summary of this compound Properties
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 2230849-55-3 | [1][2] |
| Molecular Formula | C18H23N7O | [2] |
| Molecular Weight | 353.42 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C | [2] |
Step-by-Step Disposal Procedures
As no specific disposal instructions from the manufacturer are readily available, the following procedures are based on general best practices for chemical waste management in a laboratory setting.
1. Unused or Expired this compound (Solid Powder):
-
Do not dispose of down the drain or in regular trash.
-
Carefully package the original vial or a securely sealed container with the solid this compound.
-
Label the container clearly as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and CAS number (2230849-55-3).
-
Store the waste container in a designated, secure area for chemical waste pickup.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Solutions of this compound (e.g., in DMSO):
-
Do not dispose of solutions down the drain. Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin and may not be suitable for sewer disposal in all municipalities.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a properly rated plastic or glass bottle).
-
Label the waste container as "Hazardous Chemical Waste" and list all components, including the solvent (e.g., "this compound in DMSO").
-
Store the liquid waste container in secondary containment to prevent spills.
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered contaminated solid chemical waste.
-
Collect these materials in a designated, clearly labeled, and sealed bag or container.
-
Dispose of this container as hazardous chemical waste through your institution's EHS-approved waste stream.
-
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Once the sharps container is full, it should be closed and disposed of as hazardous chemical waste.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
Safety First: Handling and Personal Protective Equipment (PPE)
When handling this compound in any form, it is imperative to use appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institution. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
